molecular formula C9H14O4 B153643 Diethyl trans-1,2-cyclopropanedicarboxylate CAS No. 3999-55-1

Diethyl trans-1,2-cyclopropanedicarboxylate

Cat. No.: B153643
CAS No.: 3999-55-1
M. Wt: 186.2 g/mol
InChI Key: SXLDHZFJMXLFJU-RNFRBKRXSA-N
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Description

Diethyl trans-1,2-cyclopropanedicarboxylate was obtained from the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt with dibromomethane.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDHZFJMXLFJU-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471027
Record name Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889461-58-9, 3999-55-1
Record name 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889461-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Analysis of the 1H NMR Spectrum of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of diethyl trans-1,2-cyclopropanedicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

Introduction

This compound is a key building block in organic synthesis, valued for its stereochemically defined cyclopropane ring. The strained three-membered ring and the presence of two ester functionalities make it a versatile substrate for the synthesis of complex molecular architectures. Accurate structural confirmation is paramount, and 1H NMR spectroscopy is a primary tool for this purpose. This guide will dissect the 1H NMR spectrum of the trans isomer, providing a clear interpretation of its features.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl3). The resulting data are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.20Quartet (q)7.14H-OCH2CH3
2.27 – 2.17Multiplet (m)-2HCyclopropyl CH
1.55 – 1.41Multiplet (m)-2HCyclopropyl CH2
1.32Triplet (t)7.16H-OCH2CH3

Interpretation of the Spectrum

The 1H NMR spectrum of this compound exhibits four distinct signals, each corresponding to a unique set of protons in the molecule.

  • Ethyl Ester Protons : The two signals for the ethyl groups are characteristic. The methylene protons (-OCH2 CH3) appear as a quartet at 4.20 ppm due to coupling with the adjacent methyl protons.[1] The methyl protons (-OCH2CH3 ) resonate as a triplet at 1.32 ppm, a result of being split by the neighboring methylene protons.[1] The coupling constant for both the quartet and the triplet is 7.1 Hz, a typical value for free-rotating ethyl groups. The integration values of 4H and 6H for the methylene and methyl protons, respectively, are consistent with the presence of two equivalent ethyl ester groups.

  • Cyclopropyl Protons : The protons on the cyclopropane ring give rise to two multiplets in the upfield region of the spectrum. The two methine protons (CH -COOEt), being chemically and magnetically equivalent in the trans configuration, appear as a multiplet between 2.27 and 2.17 ppm.[1] The two methylene protons of the cyclopropane ring (CH2 ) are diastereotopic and are expected to be non-equivalent. They appear as a multiplet between 1.55 and 1.41 ppm.[1] The complex splitting patterns of these cyclopropyl protons are a result of both geminal and vicinal (cis and trans) couplings.

Experimental Protocol

The following protocol outlines the standard procedure for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 300 MHz NMR Spectrometer
  • Solvent: CDCl3
  • Temperature: 298 K (25 °C)
  • Pulse Sequence: Standard single-pulse experiment (zg30)
  • Number of Scans: 16-32 (depending on sample concentration)
  • Relaxation Delay: 1.0 s
  • Acquisition Time: ~3-4 s
  • Spectral Width: ~10-12 ppm

3. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants.

Logical Relationships of Protons

The following diagram illustrates the structure of this compound and the coupling relationships between the different sets of protons.

G cluster_ethyl1 Ethyl Group 1 cluster_ethyl2 Ethyl Group 2 cluster_cyclopropane Cyclopropane Ring CH3_1 CH3 (a) CH2_1 CH2 (b) CH3_1->CH2_1 J = 7.1 Hz ester1 C=O CH2_1->ester1 CH3_2 CH3 (a) CH2_2 CH2 (b) CH3_2->CH2_2 J = 7.1 Hz ester2 C=O CH2_2->ester2 CH_A CH (c) CH_B CH (c) CH2_C CH2 (d) CH_A->CH2_C J_vicinal CH_B->CH2_C J_vicinal ester1->CH_A ester2->CH_B

Caption: Molecular structure and proton coupling in this compound.

Conclusion

The 1H NMR spectrum of this compound is consistent with its proposed structure. The chemical shifts, multiplicities, and integration values of the signals provide unambiguous evidence for the presence of two equivalent ethyl ester groups and a trans-substituted cyclopropane ring. This guide serves as a comprehensive reference for the analysis and interpretation of the 1H NMR spectrum of this important synthetic intermediate.

References

A Technical Guide to the ¹³C NMR Characterization of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the ¹³C Nuclear Magnetic Resonance (NMR) characterization of diethyl trans-1,2-cyclopropanedicarboxylate. It includes predicted spectral data based on analogous structures, a detailed experimental protocol for data acquisition, and a structural diagram for reference.

Molecular Structure and Carbon Numbering

The structure of this compound contains five unique carbon environments. The numbering scheme used for the assignment of ¹³C NMR signals is presented in the diagram below. Due to the molecule's symmetry, the two ethyl ester groups are chemically equivalent, as are the two methine carbons of the cyclopropane ring.

Caption: Structure of this compound with carbon numbering.

¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃). The chemical shifts for the cyclopropane ring (C1, C2, C3) and carbonyl carbons (C4) are derived from the experimentally determined values for the analogous compound, dimethyl trans-1,2-cyclopropanedicarboxylate.[1][2][3] The shifts for the ethyl groups (C5, C6) are predicted based on standard chemical shift ranges for ethyl esters.[4][5]

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)
C1, C2-CH (Cyclopropane)22 - 25
C3-CH₂ (Cyclopropane)14 - 16
C4-C=O (Ester)170 - 173
C5-O-CH₂ (Ethyl)60 - 62
C6-CH₃ (Ethyl)13 - 15

Note: The solvent signal for CDCl₃ typically appears as a triplet at approximately 77 ppm.[4]

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-50 mg of this compound.

  • Solvent: Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03-0.1% tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

2. Instrument and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Nucleus Observed: ¹³C

  • Frequency: Approximately 100 MHz (for a 400 MHz ¹H instrument).

  • Temperature: 298 K (25 °C).

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration, especially for quaternary carbons, though this is not a primary concern for routine characterization.[6]

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[7]

  • Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.[5]

4. Data Processing:

  • Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase correct the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl₃ solvent peak to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

The logical workflow for this experimental process is illustrated below.

workflow prep 1. Sample Preparation (Dissolve in CDCl3 with TMS) load 2. Load Sample into Spectrometer prep->load setup 3. Instrument Setup (Tune & Match Probe, Set Parameters) load->setup acquire 4. Data Acquisition (Proton-Decoupled Pulse Sequence) setup->acquire process 5. Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze 6. Spectral Analysis (Referencing & Peak Assignment) process->analyze

Caption: Experimental workflow for ¹³C NMR analysis.

References

An In-depth Technical Guide on Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for Diethyl trans-1,2-cyclopropanedicarboxylate, a key reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is critical for reaction stoichiometry, analytical characterization, and formulation development.

PropertyValue
Molecular FormulaC9H14O4[1][2][3]
Molecular Weight186.21 g/mol [1][2][3][4]
CAS Number3999-55-1[1][2][3][4]

Experimental Protocols

Detailed experimental protocols involving this compound can be found in various scientific literature. One notable synthesis method involves the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane[4]. For analytical purposes, techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to ascertain purity and structural integrity.

Logical Relationships in Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis and application of this compound.

cluster_synthesis Synthesis cluster_application Application Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents Purification Purification Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Pure this compound Further Reactions Further Reactions Characterization->Further Reactions Verified Intermediate Final Product Final Product Further Reactions->Final Product

Caption: A generalized workflow illustrating the synthesis and subsequent application of this compound in a research and development context.

References

An In-depth Technical Guide to the Stereochemistry of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of diethyl trans-1,2-cyclopropanedicarboxylate. It details the nature of its stereoisomers, methods for the synthesis of the racemic mixture, and protocols for the chiral resolution of its enantiomers. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures and collated quantitative data to support further investigation and application of this chiral building block.

Introduction: Stereochemical Profile

This compound is a chiral molecule possessing a rigid cyclopropane core. The "trans" configuration dictates that the two diethyl carboxylate groups are situated on opposite sides of the plane formed by the three-membered ring. This arrangement results in a racemic mixture, an equimolar composition of two non-superimposable mirror images known as enantiomers. These enantiomers are specifically designated as (1R,2R)-diethyl cyclopropane-1,2-dicarboxylate and (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate.[1] The unique conformational constraints of the cyclopropane ring make these enantiomers stable and valuable chiral synthons in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The separation of these enantiomers or their direct asymmetric synthesis is paramount for applications where specific stereoisomerism is critical for biological activity and to meet regulatory standards.

Molecular Structure and Chirality

The chirality of this compound arises from the two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. The trans arrangement of the substituents prevents the molecule from having a plane of symmetry, thus rendering it chiral.

G cluster_0 Enantiomers of this compound cluster_1 (1R,2R)-enantiomer cluster_2 (1S,2S)-enantiomer racemic Racemic Mixture (±)-diethyl trans-1,2-cyclopropanedicarboxylate 1R2R (1R,2R)-diethyl cyclopropane-1,2-dicarboxylate racemic->1R2R Resolution 1S2S (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate racemic->1S2S Resolution

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Physicochemical and Stereochemical Data

The following table summarizes the key physicochemical and stereochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₉H₁₄O₄[2]
Molecular Weight 186.21 g/mol [2]
Appearance Liquid[2]
Boiling Point 70-75 °C at 1 mmHg[2]
Density 1.061 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.441[2]
CAS Number (Racemate) 3999-55-1[2][3]
Enantiomers (1R,2R)-diethyl cyclopropane-1,2-dicarboxylate and (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate[1]

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the cyclopropanation of diethyl fumarate. A notable method involves the reaction of a cobalt(0) complex of diethyl fumarate with dibromomethane.[2]

G DiethylFumarate Diethyl Fumarate Reaction Co(0) Complex DiethylFumarate->Reaction Dibromomethane Dibromomethane Dibromomethane->Reaction Product (±)-Diethyl trans-1,2- cyclopropanedicarboxylate Reaction->Product

Caption: Synthesis of the racemic mixture via cobalt-catalyzed cyclopropanation.

Experimental Protocol: Cobalt-Catalyzed Cyclopropanation

This protocol is based on the general description of the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane.[2]

Materials:

  • Diethyl fumarate

  • Cobalt(II) bromide

  • Acetonitrile

  • Zinc dust

  • Dibromomethane

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Cobalt(0) Complex: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of cobalt(II) bromide and zinc dust in anhydrous acetonitrile is stirred. To this suspension, diethyl fumarate is added. The mixture is stirred at room temperature until the formation of the bis(acetonitrile)bis(diethyl fumarate)cobalt(0) complex is complete, indicated by a color change.

  • Cyclopropanation Reaction: The freshly prepared cobalt(0) complex solution is cooled to a specified temperature (e.g., 0 °C). Dibromomethane is then added dropwise to the stirred solution.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chiral Resolution of Enantiomers

The separation of the (1R,2R) and (1S,2S) enantiomers can be effectively achieved by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as Chiralcel OD and Chiralcel OJ, have been shown to be effective for the resolution of various trans-1,2-disubstituted cyclopropanes.[4] An alternative approach involves the enzymatic hydrolysis of the racemic diester, which can proceed with high enantioselectivity.

Experimental Protocol: Chiral HPLC Resolution

The following protocol is adapted from the successful resolution of closely related amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.

G RacemicSample Racemic Diethyl trans-1,2- cyclopropanedicarboxylate Sample Injection Inject onto HPLC RacemicSample->Injection Column Chiral Stationary Phase (e.g., Chiralpak IA) Injection->Column Elution Isocratic Elution (n-Hexane/2-Propanol) Column->Elution Detection UV Detection (215 nm) Elution->Detection SeparatedEnantiomers Separated Enantiomers: (1R,2R) and (1S,2S) Detection->SeparatedEnantiomers

Caption: Workflow for the chiral HPLC resolution of enantiomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralpak IA column.

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol), typically in a ratio of 93:7.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 215 nm.

Procedure:

  • Sample Preparation: Prepare a dilute solution of racemic this compound in the mobile phase.

  • Equilibration: Equilibrate the Chiralpak IA column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

  • Injection and Analysis: Inject the prepared sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Data Analysis: Determine the retention times (t_R), peak areas, and calculate the resolution factor (R_s) and enantiomeric excess (ee) of each peak.

Expected Results:

Based on the analysis of similar compounds, baseline separation of the two enantiomers is expected. The elution order of the (1R,2R) and (1S,2S) enantiomers would need to be determined by analyzing a sample of a known pure enantiomer, if available.

Conclusion

This technical guide has outlined the key stereochemical aspects of this compound. The provided information on its synthesis and chiral resolution, including detailed experimental protocols and tabulated data, serves as a foundational resource for its application in stereoselective synthesis. The methodologies described for chiral HPLC offer a robust approach for the analytical and preparative separation of its enantiomers, which is crucial for the development of enantiopure compounds in the pharmaceutical and agrochemical industries. Further research into the asymmetric synthesis of this compound could provide more direct routes to the individual enantiomers.

References

Diethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Versatile Scaffold for Conformationally Constrained Analogs in Neuroscience Research

Diethyl trans-1,2-cyclopropanedicarboxylate is a commercially available diester that serves as a pivotal building block in the synthesis of a variety of molecular structures, most notably as a rigid scaffold for creating conformationally restricted analogs of bioactive molecules. Its rigid cyclopropane core allows for the precise spatial orientation of functional groups, making it an invaluable tool for medicinal chemists and pharmacologists, particularly in the field of neuroscience. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic applications, and its significant role in the development of selective ligands for metabotropic glutamate receptors (mGluRs).

Commercial Availability

This compound is readily available from several reputable chemical suppliers. The typical purity offered is 96% or higher, suitable for most research and development applications. The following table summarizes the offerings from major suppliers.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich15729597%5 g, 25 g
TCI AmericaD1887>96.0%5 g, 25 g
SynblockCB10288>98%Inquire for details
CP Lab Safetymin 97%100 g

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This data is essential for proper handling, storage, and for planning chemical reactions.

PropertyValueReference
CAS Number 3999-55-1
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.21 g/mol [1]
Appearance Liquid
Boiling Point 70-75 °C at 1 mmHg
Density 1.061 g/mL at 25 °C
Refractive Index (n20/D) 1.441
Flash Point 98.0 °C (208.4 °F) - closed cup
Storage Store in a dry, sealed place.[1]
Safety Combustible liquid. Wear protective gloves and eye/face protection.

Core Application: A Scaffold for Conformationally Restricted Glutamate Analogs

The primary utility of this compound in drug discovery lies in its use as a rigid scaffold to synthesize conformationally restricted analogs of the neurotransmitter glutamate.[2][3][4] The cyclopropane ring constrains the geometry of the two carboxyl groups, mimicking specific conformations of glutamate and thereby providing selectivity for different subtypes of glutamate receptors.

Targeting Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system.[5] They are considered important therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, chronic pain, and schizophrenia.[6] The development of subtype-selective ligands for mGluRs is a key objective in modern medicinal chemistry.

The trans-1,2-dicarboxycyclopropane skeleton has been successfully incorporated into a variety of potent and selective mGluR ligands. For instance, derivatives of (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I), a conformationally restricted glutamate analog, have been shown to be selective mGluR2 agonists.[5]

Below is a diagram illustrating the general signaling pathway of Group II mGluRs (mGluR2/3), which are the primary targets for many of the glutamate analogs derived from this compound.

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate or Analog (e.g., L-CCG-I) mGluR mGluR2/3 Glutamate->mGluR Binds to G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates IonChannel Ion Channels (e.g., Ca²⁺, K⁺) PKA->IonChannel Phosphorylates Downstream Modulation of Neuronal Excitability IonChannel->Downstream Synthesis_Workflow Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Diacid trans-1,2-Cyclopropanedicarboxylic Acid Hydrolysis->Diacid Resolution Enzymatic or Chiral Resolution Diacid->Resolution Enantiopure_Diacid Enantiopure Diacid Resolution->Enantiopure_Diacid Functionalization Functional Group Interconversion Enantiopure_Diacid->Functionalization Intermediate Key Synthetic Intermediate Functionalization->Intermediate Coupling Coupling with Amino Acid Precursor Intermediate->Coupling Analog Conformationally Restricted Glutamate Analog Coupling->Analog Evaluation Biological Evaluation (e.g., mGluR activity) Analog->Evaluation

References

Navigating the Safety Landscape of Di-ethyl trans-1,2-cyclopropanedicarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for Di-ethyl trans-1,2-cyclopropanedicarboxylate, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when handling this compound.

Executive Summary

Di-ethyl trans-1,2-cyclopropanedicarboxylate is a combustible liquid that can cause skin and eye irritation and may lead to respiratory irritation. While comprehensive toxicological data is limited, available information suggests low acute toxicity. Nevertheless, strict adherence to safety protocols, including the use of personal protective equipment and proper ventilation, is essential to minimize exposure and ensure a safe working environment. This guide outlines the known hazards, provides recommendations for safe handling and storage, and details appropriate emergency procedures.

Hazard Identification and Classification

Di-ethyl trans-1,2-cyclopropanedicarboxylate is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is a combustible liquid but is not considered a significant fire risk under standard laboratory conditions. Upon combustion, it may emit corrosive fumes.

Quantitative Safety Data

The following table summarizes the available quantitative safety data for Di-ethyl trans-1,2-cyclopropanedicarboxylate. It is important to note that detailed toxicological studies for this compound are not widely available. The acute toxicity values are based on Acute Toxicity Estimates (ATE).

ParameterValueReference
Physical State Liquid
Appearance Light yellow
Odor Odorless
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
Boiling Point 70 - 75 °C @ 1 mmHg
Flash Point 98 °C / 208.4 °F (closed cup)
Density 1.060 - 1.061 g/mL at 25 °C
Refractive Index n20/D 1.441
Oral LD50 (ATE) > 2000 mg/kg
Dermal LD50 (ATE) > 2000 mg/kg
Vapor LC50 (ATE) > 20 mg/l
Storage Class 10 - Combustible liquids

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Di-ethyl trans-1,2-cyclopropanedicarboxylate are not publicly available. However, the provided Acute Toxicity Estimate (ATE) data (Oral and Dermal LD50 > 2000 mg/kg) suggests that the compound has been evaluated according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

A general methodology for an acute oral toxicity study (based on OECD Guideline 423) would involve the following steps:

  • Animal Selection: A small group of a single rodent species (typically female rats) is used.

  • Dosage: A stepwise procedure is used with a starting dose based on available information. Subsequent dosing depends on the observed outcome. For a substance with an expected LD50 > 2000 mg/kg, a limit test at this dose level would typically be performed.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Safe Handling and Storage

5.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.

5.2. Engineering Controls

  • Use only outdoors or in a well-ventilated area. A local exhaust ventilation system is recommended.

5.3. General Hygiene Practices

  • Avoid all personal contact, including inhalation.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke when handling this chemical.

  • Contaminated work clothing should be laundered separately before reuse.

5.4. Storage

  • Keep containers securely sealed when not in use.

  • Store in a dry, cool, and well-ventilated place.

  • Avoid physical damage to containers.

  • Incompatible materials to avoid include acids, bases, reducing agents, and oxidizing agents.

Emergency Procedures

6.1. Spills and Leaks

  • Minor Spills: Clean up spills immediately. Absorb the spill with inert material such as sand, earth, or vermiculite and place it in a suitable, labeled container for disposal.

  • Major Spills: Evacuate the area and move upwind. Alert the fire brigade and inform them of the location and nature of the hazard. Wear a breathing apparatus and protective gloves. Prevent the spillage from entering drains or water courses.

6.2. First Aid Measures

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible, drink milk afterward. Seek immediate medical assistance.

6.3. Fire-Fighting Measures

  • The substance is not considered a significant fire risk; however, containers may burn.

  • Use extinguishing media appropriate for the surrounding fire.

  • Firefighters should wear self-contained breathing apparatus and full protective gear.

  • Thermal decomposition can lead to the release of irritating gases and vapors.

Visualizations

G General Laboratory Workflow for Handling Di-ethyl trans-1,2-cyclopropanedicarboxylate cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling cluster_3 Waste Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Chemical Use Chemical Use Work in Ventilated Area->Chemical Use Secure Container Secure Container Chemical Use->Secure Container Collect Waste Collect Waste Chemical Use->Collect Waste Decontaminate Work Area Decontaminate Work Area Secure Container->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Label Waste Container Label Waste Container Collect Waste->Label Waste Container Dispose according to Regulations Dispose according to Regulations Label Waste Container->Dispose according to Regulations

Caption: General laboratory workflow for handling Di-ethyl trans-1,2-cyclopropanedicarboxylate.

The Genesis of a Cornerstone in Synthesis: A Technical Guide to the Discovery and History of Cyclopropanedicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a fundamental three-membered carbocycle, has long captivated chemists with its unique stereoelectronic properties and inherent ring strain. This strained architecture imparts a high degree of reactivity and specific conformational rigidity, making cyclopropane-containing molecules highly valuable scaffolds in medicinal chemistry and materials science. Among the diverse range of substituted cyclopropanes, cyclopropanedicarboxylates have emerged as pivotal intermediates in the synthesis of complex molecular targets. Their discovery and the subsequent evolution of their synthesis represent a significant chapter in the history of organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of cyclopropanedicarboxylates, detailing the seminal synthetic methodologies and key experimental protocols.

The Dawn of Cyclopropane Chemistry and the First Synthesis of a Cyclopropanedicarboxylate

The journey into the chemistry of cyclopropanes began in the late 19th century. In 1881, the Austrian chemist August Freund reported the first synthesis of the parent cyclopropane molecule through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium. This landmark achievement laid the foundation for the exploration of three-membered ring systems.

Just a few years later, in 1884, the English chemist William Henry Perkin Jr. achieved the first synthesis of a substituted cyclopropane derivative, specifically a cyclopropanedicarboxylate.[1] His pioneering work involved the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate as the base.[1] This reaction, which yielded diethyl cyclopropane-1,1-dicarboxylate, marked the birth of a class of compounds that would become indispensable in organic synthesis.

Evolution of Synthetic Methodologies

While Perkin's initial synthesis was groundbreaking, the reported yields were modest, typically in the range of 27-29%.[1] A significant portion of the reactants was consumed in a competing intermolecular reaction, leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate as a major by-product.[1] This limitation spurred further research to improve the efficiency and practicality of cyclopropanedicarboxylate synthesis.

A notable improvement came with the work of A. W. Dox and L. Yoder in 1921, who were able to increase the yield of Perkin's original method to 40%.[1] Later, the use of potassium carbonate as the base, in place of sodium alcoholate, was shown to significantly enhance the yield of dimethyl cyclopropane-1,1-dicarboxylate to 73% when using 1,2-dibromoethane.[1]

The substitution of the more expensive 1,2-dibromoethane with the industrially available and cheaper 1,2-dichloroethane was another important development. However, this initially led to an increase in the formation of the undesired by-product.[1] A significant breakthrough in addressing these challenges was the application of phase-transfer catalysis. The use of a phase-transfer catalyst in a one-pot reaction of diethyl malonate with 1,2-dibromoethane and concentrated alkali allows for the efficient synthesis of cyclopropane-1,1-dicarboxylic acid with yields reported between 66% and 73%.[2]

Data Presentation

The following tables summarize the physical properties of key cyclopropanedicarboxylates and a comparison of the yields of various synthetic methods for diethyl cyclopropane-1,1-dicarboxylate.

Table 1: Physical Properties of Key Cyclopropanedicarboxylates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)Solubility
Diethyl 1,1-cyclopropanedicarboxylate1559-02-0C9H14O4186.21134-136 (lit.)[3][4]94-96 / 10 mmHg (lit.)[3][4]1.055 (lit.)[3][4]1.433 (lit.)[3]-
Cyclopropane-1,1-dicarboxylic acid598-10-7C5H6O4130.10134-136 (lit.)[5][6]---Soluble in methanol (1 g/10 mL)[6]
Diethyl trans-1,2-cyclopropanedicarboxylate3999-55-1C9H14O4186.21-70-75 / 1 mmHg (lit.)1.061 (lit.)1.441 (lit.)-

Table 2: Comparison of Synthetic Methods for Diethyl Cyclopropane-1,1-dicarboxylate

MethodBaseAlkylating AgentCatalystReported Yield (%)YearInvestigators
Intramolecular CondensationSodium Ethylate1,2-DibromoethaneNone27-29[1]1884W. H. Perkin Jr.
Improved Intramolecular CondensationSodium Ethylate1,2-DibromoethaneNone40[1]1921A. W. Dox & L. Yoder
Potassium Carbonate MethodPotassium Carbonate1,2-DibromoethaneNone73 (for dimethyl ester)[1]1977D. A. White
Phase-Transfer Catalysis50% aq. NaOH1,2-DibromoethaneTriethylbenzylammonium chloride66-73 (for diacid)[2]1977R. K. Singh & S. Danishefsky
Improved Potassium Carbonate MethodPotassium Carbonate1,2-DichloroethaneNoneup to 85[1]--
Sodium Ethylate in DMFSodium Ethylate1,2-DichloroethaneNone68.1-85.8[1]--
Phase-Transfer Catalysis (DMSO)K2CO31,2-DibromoethaneTetrabutylammonium bromide90[3]--

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of cyclopropane-1,1-dicarboxylic acid using a phase-transfer catalysis method, adapted from Organic Syntheses.[2]

Synthesis of Cyclopropane-1,1-dicarboxylic acid

  • Materials:

    • Diethyl malonate

    • 1,2-Dibromoethane

    • 50% aqueous Sodium Hydroxide

    • Triethylbenzylammonium chloride

    • Concentrated Hydrochloric Acid

    • Ether

    • Brine

    • Magnesium Sulfate (anhydrous)

    • Activated Carbon

  • Procedure:

    • To a 2-L, three-necked flask equipped with a mechanical stirrer, add a 1-L solution of 50% aqueous sodium hydroxide.

    • At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.

    • To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once. An exothermic reaction will cause the temperature to rise to approximately 65°C.

    • Continue vigorous stirring for 2 hours.

    • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

    • Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

    • Transfer the acidified solution to a 4-L separatory funnel and extract three times with 900 mL of ether.

    • Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

    • Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

    • Filter the solution and evaporate the ether under reduced pressure to yield crude cyclopropane-1,1-dicarboxylic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., benzene-hexanes) to obtain pure cyclopropane-1,1-dicarboxylic acid as white crystals. The reported yield is 43.1–47.9 g (66–73%), with a melting point of 137–140°C.[2]

Mandatory Visualization

As cyclopropanedicarboxylates are primarily utilized as synthetic intermediates, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates the experimental workflow for the synthesis and purification of cyclopropane-1,1-dicarboxylic acid via phase-transfer catalysis.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Prepare 50% aq. NaOH solution B 2. Add Triethylbenzyl- ammonium chloride A->B C 3. Add Diethyl malonate & 1,2-Dibromoethane B->C D 4. Stir vigorously for 2 hours C->D E 5. Quench and Acidify with conc. HCl D->E F 6. Ether Extraction (3 x 900 mL) E->F G 7. Saturate aqueous layer with NaCl F->G H 8. Further Ether Extraction (3 x 500 mL) G->H I 9. Combine organic layers, wash with brine H->I J 10. Dry with MgSO4 & decolorize with carbon I->J K 11. Filter and Evaporate Ether J->K L 12. Recrystallize from Benzene-Hexanes K->L M Final Product: Cyclopropane-1,1-dicarboxylic acid L->M

Caption: Experimental workflow for the synthesis of cyclopropane-1,1-dicarboxylic acid.

Conclusion

The discovery of cyclopropanedicarboxylates by William Henry Perkin Jr. in 1884 was a pivotal moment in organic chemistry, opening the door to the synthesis and utilization of strained three-membered ring systems. Over the past century, synthetic methodologies have evolved dramatically, from the low-yielding initial reports to highly efficient and scalable processes employing phase-transfer catalysis. This progression has solidified the role of cyclopropanedicarboxylates as indispensable building blocks in the construction of a wide array of complex molecules, particularly in the realm of drug discovery and development. The continued refinement of synthetic routes to these valuable intermediates will undoubtedly fuel further innovation in chemical synthesis and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of Cyclopropanes Using Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of functionalized cyclopropanes, beginning with the readily available starting material, diethyl trans-1,2-cyclopropanedicarboxylate. The described multi-step synthetic pathway leverages a substrate-directed Simmons-Smith cyclopropanation to achieve high diastereoselectivity.

Application Notes

The synthesis of stereochemically defined cyclopropanes is of significant interest in medicinal chemistry and drug development, as the cyclopropane motif can impart unique conformational constraints, metabolic stability, and biological activity to molecules. This document outlines a reliable strategy for the diastereoselective synthesis of substituted cyclopropanes. The key principle of this approach is the conversion of the achiral starting material, this compound, into a chiral allylic alcohol intermediate. The stereocenter of this intermediate then directs the diastereoselectivity of a subsequent cyclopropanation reaction.

The overall synthetic strategy involves three key stages:

  • Reduction of the Starting Material: this compound is reduced to the corresponding diol, trans-1,2-bis(hydroxymethyl)cyclopropane. This transformation creates the foundational symmetric diol for subsequent asymmetric modification.

  • Formation of a Chiral Allylic Alcohol: The symmetric diol is then converted into a chiral allylic alcohol. A highly effective method for this is desymmetrization, for instance, through an asymmetric reaction on a derivative of the diol. For example, the diol can be oxidized to the dialdehyde, which is then subjected to a Wittig-type olefination to generate a divinyl carbinol. A subsequent Sharpless asymmetric epoxidation can then selectively epoxidize one of the two vinyl groups, yielding a chiral epoxy alcohol, which can be readily converted to the desired chiral allylic alcohol.

  • Diastereoselective Cyclopropanation: The hydroxyl group of the chiral allylic alcohol serves as a directing group in a Simmons-Smith cyclopropanation reaction. This directed reaction proceeds with high diastereoselectivity, affording a protected bicyclopropane derivative with excellent stereocontrol. The zinc reagent coordinates to the hydroxyl group, delivering the methylene group to the double bond from the same face as the directing hydroxyl group.

This methodology provides a versatile route to enantioenriched cyclopropyl building blocks that can be further elaborated into more complex molecular architectures for drug discovery and development.

Experimental Protocols

Protocol 1: Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclopropane

This protocol describes the reduction of the diester to the corresponding diol using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel.

  • Add the solution of the diester dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • A granular precipitate will form. Add ethyl acetate to the mixture and stir vigorously to break up the solids.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude trans-1,2-bis(hydroxymethyl)cyclopropane. The product can be purified by flash chromatography if necessary.

Protocol 2: Conceptual Pathway to a Chiral Allylic Alcohol via Desymmetrization

This section outlines the conceptual steps to convert the achiral diol into a chiral allylic alcohol. The experimental details for each step (oxidation and olefination) are standard organic chemistry procedures.

  • Oxidation to Dialdehyde: The trans-1,2-bis(hydroxymethyl)cyclopropane is oxidized to the corresponding dialdehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Wittig Olefination to Divinyl Carbinol: The resulting dialdehyde is then reacted with a vinyl-containing Wittig reagent (e.g., vinyltriphenylphosphonium bromide and a base) to generate the symmetric divinyl carbinol.

  • Sharpless Asymmetric Epoxidation: The divinyl carbinol is subjected to Sharpless asymmetric epoxidation conditions to yield a chiral epoxy alcohol with high enantiomeric excess. This reaction desymmetrizes the molecule.

  • Conversion to Allylic Alcohol: The resulting epoxy alcohol can then be converted to the desired chiral allylic alcohol through various standard transformations, such as reduction of the epoxide to an alcohol.

Protocol 3: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol details the directed cyclopropanation of a chiral allylic alcohol.

Materials:

  • Chiral allylic alcohol (derived from Protocol 2)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, syringe, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral allylic alcohol (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (2.0 equivalents) to the solution via syringe.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution, followed by saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to afford the diastereomerically enriched cyclopropanated product.

Data Presentation

The following table summarizes typical quantitative data for the key transformations in the diastereoselective synthesis of cyclopropanes. The data is based on literature precedents for similar substrates.

StepTransformationReactantsProductYield (%)Diastereomeric Ratio (d.r.)Reference
1ReductionThis compound, LiAlH₄trans-1,2-Bis(hydroxymethyl)cyclopropane85-95N/AGeneric Reduction
2Asymmetric EpoxidationDivinyl carbinol, Ti(OiPr)₄, (+)-DET, t-BuOOHChiral Epoxy Alcohol70-85>95:5Sharpless Epoxidation
3CyclopropanationChiral Allylic Alcohol, Et₂Zn, CH₂I₂Diastereomerically Enriched Bicyclopropane80-95>95:5Simmons-Smith

Mandatory Visualization

G Experimental Workflow for Diastereoselective Cyclopropane Synthesis cluster_0 Starting Material Preparation cluster_1 Chiral Intermediate Synthesis cluster_2 Diastereoselective Cyclopropanation start Diethyl trans-1,2- cyclopropanedicarboxylate diol trans-1,2-Bis(hydroxymethyl)cyclopropane start->diol Reduction (LiAlH4) dialdehyde trans-1,2-Cyclopropanedicarbaldehyde diol->dialdehyde Oxidation (PCC/Swern) divinyl trans-1,2-Divinylcyclopropane-methanol dialdehyde->divinyl Wittig Olefination epoxy Chiral Epoxy Alcohol divinyl->epoxy Sharpless Asymmetric Epoxidation allylic_alcohol Chiral Allylic Alcohol epoxy->allylic_alcohol Reduction final_product Diastereomerically Enriched Bicyclopropane allylic_alcohol->final_product Simmons-Smith Cyclopropanation (Et2Zn, CH2I2)

Caption: Synthetic pathway from this compound.

The Versatile Building Block: Diethyl trans-1,2-cyclopropanedicarboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Diethyl trans-1,2-cyclopropanedicarboxylate is a valuable and versatile building block in medicinal chemistry and pharmaceutical drug development. Its rigid cyclopropane core imparts unique conformational constraints on molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties of active pharmaceutical ingredients (APIs). The trans-substitution pattern of the two ester groups provides a stereochemically defined scaffold for the synthesis of complex chiral molecules. This document outlines the applications of this compound in the synthesis of key pharmaceutical intermediates and provides detailed protocols for its synthetic transformations.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to chiral cyclopropylamines and other functionalized cyclopropane derivatives. These motifs are found in a number of marketed drugs and clinical candidates.

1. Synthesis of Chiral Cyclopropylamines for Ticagrelor:

One of the most significant applications of a trans-1,2-disubstituted cyclopropane scaffold is in the synthesis of the antiplatelet drug Ticagrelor . A key intermediate in the synthesis of Ticagrelor is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. While various synthetic routes to this intermediate have been developed, a common strategy involves the use of a trans-cyclopropanecarboxylic acid derivative, which can be conceptually derived from this compound. The synthesis typically involves a Curtius or Hofmann rearrangement of a corresponding amide or acyl azide to install the amine functionality.

2. Precursor to Tranylcypromine Analogs:

Tranylcypromine , a monoamine oxidase inhibitor, features a trans-2-phenylcyclopropylamine scaffold. This compound can serve as a starting point for the synthesis of Tranylcypromine and its analogs. The synthetic strategy involves the introduction of a phenyl group and subsequent conversion of one of the ester groups into an amine via rearrangements like the Curtius or Hofmann rearrangement.

3. General Precursor for Functionalized Cyclopropanes:

Beyond these specific examples, this compound is a versatile starting material for a variety of functionalized cyclopropane-containing molecules. The two ester groups can be differentially manipulated. For instance, one ester can be selectively hydrolyzed to a carboxylic acid, which can then be converted to an amide, while the other ester remains available for further transformations. Alternatively, both esters can be reduced to hydroxyl groups to form trans-1,2-bis(hydroxymethyl)cyclopropane, a useful intermediate for further elaboration.

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-Cyclopropanedicarboxamide

This protocol describes the conversion of the diester to the corresponding diamide, a precursor for the Hofmann rearrangement.

Materials:

  • This compound

  • Ammonia (7N solution in methanol)

  • Methanol

  • Pressure vessel (e.g., sealed tube or autoclave)

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol.

  • Add a 7N solution of ammonia in methanol (10-20 eq).

  • Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or ethyl acetate) to afford the crude product.

  • Collect the solid by filtration using a Buchner funnel, wash with the same solvent, and dry under vacuum to yield trans-1,2-cyclopropanedicarboxamide.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0186.21
Ammonia (in Methanol)10-2017.03
ProductExpected Yield
trans-1,2-Cyclopropanedicarboxamide80-95%

Protocol 2: Synthesis of trans-Cyclopropane-1,2-dicarbonyl diazide (Curtius Rearrangement Precursor)

This protocol outlines the formation of the acyl azide from the corresponding diacid, which is obtained by hydrolysis of the diester.

Materials:

  • trans-1,2-Cyclopropanedicarboxylic acid (from hydrolysis of the diester)

  • Thionyl chloride or Oxalyl chloride

  • Sodium azide

  • Anhydrous acetone or a biphasic system (e.g., water/toluene)

  • Ice bath

  • Separatory funnel

Procedure:

  • Convert trans-1,2-cyclopropanedicarboxylic acid to the corresponding diacyl chloride by reacting with an excess of thionyl chloride or oxalyl chloride (with a catalytic amount of DMF).

  • Remove the excess chlorinating agent under reduced pressure.

  • Dissolve the crude diacyl chloride in anhydrous acetone and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium azide (2.2 eq) in a minimal amount of water and add it dropwise to the cooled solution of the diacyl chloride with vigorous stirring.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain trans-cyclopropane-1,2-dicarbonyl diazide. Caution: Acyl azides are potentially explosive and should be handled with care.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
trans-1,2-Cyclopropanedicarboxylic acid1.0130.10
Sodium azide2.265.01
ProductExpected Yield
trans-Cyclopropane-1,2-dicarbonyl diazide75-90%

Protocol 3: Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclopropane

This protocol describes the reduction of the diester to the diol, a versatile intermediate.[1]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Sodium sulfate

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • A granular precipitate of aluminum salts will form. Add ethyl acetate to the mixture and stir vigorously for several hours to ensure complete precipitation.

  • Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield trans-1,2-bis(hydroxymethyl)cyclopropane as an oil.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0186.21
Lithium aluminum hydride1.5-2.037.95
ProductExpected Yield
trans-1,2-Bis(hydroxymethyl)cyclopropane85-95%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic transformations and logical relationships discussed.

Synthesis_of_Ticagrelor_Intermediate A Diethyl trans-1,2- cyclopropanedicarboxylate B trans-1,2-Cyclopropanedicarboxylic acid monoester A->B Selective hydrolysis C trans-2-Aryl-cyclopropanecarboxylic acid ester B->C Aryl coupling D trans-2-Aryl-cyclopropanecarboxamide C->D Amidation E trans-2-Arylcyclopropylamine (e.g., Ticagrelor Intermediate) D->E Hofmann or Curtius Rearrangement

Caption: Synthetic approach to a key Ticagrelor intermediate.

Synthesis_of_Tranylcypromine_Analog A Diethyl trans-1,2- cyclopropanedicarboxylate B trans-2-Phenylcyclopropane- 1-carboxylic acid ethyl ester A->B Phenyl introduction C trans-2-Phenylcyclopropanecarboxylic acid B->C Hydrolysis D trans-2-Phenylcyclopropanecarboxamide C->D Amidation E Tranylcypromine Analog D->E Hofmann or Curtius Rearrangement

Caption: Synthetic pathway to Tranylcypromine analogs.

Diol_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A Suspend LiAlH4 in anhydrous THF B Cool to 0°C A->B C Add Diethyl trans-1,2- cyclopropanedicarboxylate in THF B->C D Warm to RT and Reflux C->D E Quench with aq. NH4Cl D->E F Filter and Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H trans-1,2-Bis(hydroxymethyl)cyclopropane G->H

Caption: Workflow for the reduction of the diester to the diol.

References

Application Notes and Protocols: Ring-Opening Reactions of Diethyl trans-1,2-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reactivity of diethyl trans-1,2-cyclopropanedicarboxylate, with a focus on its ring-opening reactions. While this specific isomer is relatively stable, understanding its reactivity is crucial for its application in organic synthesis and drug development. These notes include theoretical background, potential reaction pathways, and detailed experimental protocols adapted from related systems.

Introduction

This compound is a cycloalkane derivative featuring a strained three-membered ring activated by two electron-withdrawing ester groups in a trans configuration. The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions by various reagents, providing a pathway to functionalized acyclic compounds. These reactions are valuable in synthetic chemistry for the construction of complex molecular architectures from simple precursors. The reactivity of the cyclopropane ring is significantly influenced by the nature and position of the substituents. In the case of this compound, the two ester groups activate the ring towards nucleophilic attack.

Key Applications

The ring-opened products of this compound can serve as precursors for a variety of valuable molecules, including:

  • Amino Acids: Derivatives of glutamic acid and γ-aminobutyric acid (GABA) can potentially be synthesized through nucleophilic ring-opening with nitrogen-containing nucleophiles.

  • Heterocyclic Compounds: Intramolecular cyclization of the ring-opened products can lead to the formation of various heterocyclic systems.

  • Functionalized Acyclic Scaffolds: The ring-opening provides a method to introduce diverse functionalities at specific positions on a linear carbon chain, which is a valuable strategy in medicinal chemistry for the synthesis of new drug candidates.

Reaction Data Summary

Due to the limited number of published ring-opening reactions specifically for this compound, the following table includes data from analogous cyclopropane systems to illustrate the potential reactivity.

EntryCyclopropane SubstrateReagent/CatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
1Diethyl 1,1-cyclopropanedicarboxylatePiperidine-110-Diethyl 2-(2-(piperidin-1-yl)ethyl)malonate-[1]
2Diethyl 1,1-cyclopropanedicarboxylatePyridine-RT-Zwitterionic adduct-[1]
3Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateTaCl51,2-Dichloroethane2318Dimethyl 2-(2-chloro-2-phenylethyl)malonate81
41,1-Cyclopropanedicarbonitrilep-Thiocresol, K-t-BuODMSO220.52-(2-((4-Methoxyphenyl)thio)ethyl)malononitrile85
5Diethyl 1,1-cyclopropanedicarboxylateNitrone, MgI2CH2Cl2RT2-4Tetrahydro-1,2-oxazine derivative85-95[2]

Reaction Mechanisms and Experimental Workflows

The ring-opening of activated cyclopropanes can proceed through different mechanisms depending on the reagents and reaction conditions.

Nucleophilic Ring-Opening

Nucleophilic attack on an electron-deficient carbon of the cyclopropane ring leads to the cleavage of a C-C bond and the formation of a carbanionic intermediate, which is subsequently protonated or reacts with an electrophile.

nucleophilic_ring_opening reactant Diethyl trans-1,2- cyclopropanedicarboxylate intermediate Carbanionic Intermediate reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-) product Ring-Opened Product intermediate->product Protonation proton_source Proton Source (H+)

Caption: General mechanism of nucleophilic ring-opening.

Lewis Acid-Catalyzed Ring-Opening

Lewis acids can coordinate to the carbonyl oxygen of the ester groups, further polarizing the C-C bonds of the cyclopropane ring and making it more susceptible to nucleophilic attack or rearrangement.

lewis_acid_ring_opening reactant Diethyl trans-1,2- cyclopropanedicarboxylate activated_complex Activated Complex reactant->activated_complex Coordination lewis_acid Lewis Acid (LA) product Ring-Opened Product activated_complex->product Nucleophilic Attack nucleophile Nucleophile (Nu-)

Caption: Lewis acid-catalyzed activation and ring-opening.

Experimental Protocols

The following are detailed protocols for reactions involving this compound. Note that Protocol 1 describes a reaction of the ester groups, not a ring-opening, but is a fundamental transformation of this substrate. Protocols 2 and 3 are adapted from reactions of closely related activated cyclopropanes and represent potential pathways for the ring-opening of the title compound.

Protocol 1: Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclopropane[3]

This protocol describes the reduction of the ester functionalities to primary alcohols, a common transformation for this substrate.

Materials:

  • This compound (13.59 g, 73.1 mmol)

  • Lithium aluminium hydride (LAH) (4.17 g, 109.7 mmol)

  • Anhydrous tetrahydrofuran (THF) (125 mL)

  • Saturated aqueous ammonium chloride (NH4Cl) solution (30 mL)

  • Ethyl acetate

  • Methanol

  • Sodium methoxide

  • Sodium sulfate (Na2SO4)

  • Three-necked flask (500 mL), reflux condenser, dropping funnel, magnetic stirrer, nitrogen line.

Procedure:

  • A 500-mL, three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet is charged with LAH (4.17 g) and anhydrous THF (100 mL).

  • The suspension is cooled to 0 °C in an ice-water bath.

  • A solution of this compound (13.59 g) in THF (25 mL) is added dropwise over 1 hour.

  • After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

  • The reaction is cooled to room temperature and stirred for 18 hours.

  • The flask is cooled again in an ice-water bath, and the reaction is quenched by the cautious addition of saturated aqueous NH4Cl solution (30 mL).

  • Ethyl acetate (30 mL) is added, and the solid salts are broken up with a glass rod.

  • The mixture is stirred for 5 hours and then filtered.

  • The collected solids are resuspended in ethyl acetate (50 mL), stirred for 2 hours, and filtered again. The solids are washed with additional ethyl acetate.

  • The combined organic filtrates are dried over Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is dissolved in methanol (100 mL), and sodium methoxide (100 mg) is added to cleave any acetate byproducts.

  • The reaction progress is monitored by TLC. After completion, the mixture is neutralized with an acidic ion-exchange resin, filtered, and the solvent is evaporated to give the purified diol.

Expected Yield: ~7.45 g of a pale-yellow oil (crude product containing the diol and its mono-acetate).

Protocol 2: Proposed Nucleophilic Ring-Opening with an Amine (Adapted from related systems)

This hypothetical protocol is based on the known reactivity of activated cyclopropanes with amine nucleophiles.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Toluene

  • Scandium(III) triflate (Sc(OTf)3) (as a potential Lewis acid catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen line.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol), anhydrous toluene (5 mL), and benzylamine (1.2 mmol).

  • If catalysis is desired, add Sc(OTf)3 (0.1 mmol).

  • The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the ring-opened product, diethyl 2-(benzylamino)pentane-1,5-dioate.

Expected Outcome: Formation of the corresponding glutamic acid diethyl ester derivative. Reaction conditions, particularly temperature and the use of a Lewis acid catalyst, may need to be optimized.

Protocol 3: Proposed Nucleophilic Ring-Opening with a Thiol (Adapted from related systems)

This protocol outlines a potential pathway for the ring-opening with a thiol nucleophile, which is a common reaction for donor-acceptor cyclopropanes.

Materials:

  • This compound

  • Thiophenol

  • Potassium tert-butoxide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, nitrogen line.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.1 mmol) in anhydrous DMSO (2 mL).

  • Add thiophenol (1.0 mmol) to the solution and stir for 10 minutes at room temperature to form the thiophenolate.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMSO (3 mL).

  • Add the cyclopropane solution to the thiophenolate solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield diethyl 2-(2-(phenylthio)ethyl)succinate.

Expected Outcome: Successful ring-opening to yield the thioether derivative. The reaction is expected to be facile due to the strong nucleophilicity of the thiophenolate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Lithium aluminium hydride (LAH) is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Lewis acids can be corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Reduction of diethyl trans-1,2-cyclopropanedicarboxylate to trans-1,2-bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-001

Abstract

This application note provides a comprehensive protocol for the reduction of diethyl trans-1,2-cyclopropanedicarboxylate to its corresponding diol, trans-1,2-bis(hydroxymethyl)cyclopropane. This transformation is a fundamental step in the synthesis of various organic molecules and pharmaceutical intermediates. The primary reducing agent detailed is Lithium Aluminum Hydride (LiAlH₄), a potent reagent for the reduction of esters to primary alcohols.[1][2][3] This document outlines the reaction mechanism, a detailed experimental procedure, safety precautions, and quantitative data, intended for use by researchers in organic synthesis and drug development.

Introduction

The reduction of esters to primary alcohols is a cornerstone reaction in organic chemistry. trans-1,2-bis(hydroxymethyl)cyclopropane is a valuable chiral building block used in the synthesis of more complex molecules, including antiviral agents.[4] The most common and efficient method for this conversion is the use of a strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄ or LAH).[1][3][5] LAH is highly effective for reducing esters and carboxylic acids, functional groups that are typically unreactive towards milder reducing agents like sodium borohydride (NaBH₄).[6] This protocol is based on a well-established procedure published in Organic Syntheses, ensuring reliability and reproducibility.[7]

Reaction Mechanism

The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride ions (H⁻).

  • First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.[1][8]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and expelling the ethoxide (-OEt) as a leaving group. This results in the formation of an aldehyde intermediate.[8][9]

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride. This second nucleophilic attack forms an alkoxide intermediate.[8][9]

  • Work-up: A final aqueous work-up (e.g., with saturated NH₄Cl solution) protonates the resulting alkoxide to yield the primary alcohol, trans-1,2-bis(hydroxymethyl)cyclopropane.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis as described in the detailed protocol.

ParameterValueReference
Starting Material This compound[7]
Mass of Starting Material13.59 g[7]
Moles of Starting Material73.1 mmol[7]
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[7]
Mass of Reducing Agent4.17 g[7]
Moles of Reducing Agent109.7 mmol (1.5 equivalents)[7]
Solvent Anhydrous Tetrahydrofuran (THF)[7]
Reaction Temperature 0 °C (addition), then reflux[7]
Reaction Time ~21 hours (1 hr addition, 2 hr reflux, 18 hr stir)[7]
Crude Product Yield 7.45 g[7]

Note: The crude product contains the desired diol and a mono-acetate byproduct, which is converted to the diol in the subsequent purification step.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification start Start setup Assemble dry three-necked flask with condenser, dropping funnel, and N2 inlet. start->setup charge Charge flask with LiAlH4 (4.17 g) and anhydrous THF (100 mL). setup->charge cool_add Cool to 0°C. Add diester (13.59 g in 25 mL THF) dropwise over 1 hour. charge->cool_add reflux Warm to room temperature, then heat to reflux for 2 hours. cool_add->reflux stir Cool and stir at room temperature for 18 hours. reflux->stir quench Cool to 0°C. Cautiously quench with saturated aqueous NH4Cl (30 mL). stir->quench extract Add Ethyl Acetate (30 mL). Break up solids and stir for 5 hours. quench->extract filter Filter the mixture. Re-suspend salts in Ethyl Acetate, stir, and filter again. extract->filter dry Combine filtrates, dry over Na2SO4, filter, and evaporate solvent. filter->dry solvolysis Dissolve crude oil in Methanol (100 mL). Add Sodium Methoxide (100 mg). dry->solvolysis monitor Stir and monitor reaction by TLC until solvolysis is complete. solvolysis->monitor final_evap Evaporate solvent to yield the pure final product. monitor->final_evap product trans-1,2-bis(hydroxymethyl)cyclopropane final_evap->product

Caption: Experimental workflow for the reduction of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[7]

5.1. Materials and Equipment

  • This compound (13.59 g, 73.1 mmol)

  • Lithium Aluminum Hydride (LiAlH₄), 95% powder (4.17 g, 109.7 mmol)

  • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Methanol

  • Sodium Methoxide

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 500-mL three-necked round-bottom flask

  • Reflux condenser, pressure-equalizing dropping funnel, gas inlet adapter

  • Magnetic stirrer and stir bar

  • Ice-water bath and oil bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

5.2. Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. [10] It reacts violently with water and protic solvents to release flammable hydrogen gas.[2] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[10]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Perform the reaction in a well-ventilated fume hood.[10]

  • The quenching process is highly exothermic and releases gas. It must be done slowly and cautiously with adequate cooling.[10]

5.3. Reaction Procedure

  • Setup: Assemble a flame- or oven-dried 500-mL three-necked flask equipped with a Teflon-coated magnetic stirrer, a reflux condenser, a 50-mL pressure-equalizing dropping funnel, and a gas inlet adapter connected to a nitrogen line.

  • Reagent Addition: Under a positive flow of nitrogen, charge the flask with anhydrous THF (100 mL) and Lithium Aluminum Hydride (4.17 g, 109.7 mmol).

  • Cooling: Cool the resulting grey suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Prepare a solution of this compound (13.59 g, 73.1 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add this solution to the stirred LiAlH₄ suspension dropwise over a period of 1 hour, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux using an oil bath and maintain reflux for 2 hours under nitrogen.

  • Stirring: After the reflux period, allow the reaction to cool to room temperature and continue stirring for an additional 18 hours.

5.4. Work-up and Isolation

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Cautiously and slowly add saturated aqueous NH₄Cl solution (30 mL) dropwise to quench the excess LiAlH₄. Vigorous gas evolution will occur. The aluminum salts will precipitate as a granular solid.

  • Extraction: Add ethyl acetate (30 mL) to the mixture. Use a glass stir rod to break up the solid salts to facilitate effective stirring. Stir the mixture vigorously for 5 hours.

  • Filtration: Filter the mixture through a Büchner funnel. Wash the collected inorganic salts with additional ethyl acetate (2 x 50 mL).

  • Drying and Evaporation: Combine all the organic filtrates and dry them over anhydrous Na₂SO₄ (approx. 15 g). Filter off the drying agent and transfer the filtrate to a round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator (<40 °C) to yield a pale-yellow oil (approx. 7.45 g).

5.5. Purification The crude product is a mixture of the target diol and its mono-acetate derivative, formed from the use of ethyl acetate during workup.

  • Solvolysis: Dissolve the crude oil in methanol (100 mL) and add a catalytic amount of sodium methoxide (100 mg).

  • Monitoring: Stir the solution at room temperature and monitor the conversion of the acetate byproduct to the diol using Thin Layer Chromatography (TLC).

  • Final Isolation: Once the reaction is complete (as indicated by TLC), quench with a few drops of water, and then evaporate the solvent under reduced pressure to yield the purified trans-1,2-bis(hydroxymethyl)cyclopropane as an oil.

References

Application Notes and Protocols for the Polymerization of Monomers Derived from Diethyl trans-1,2-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of monomers derived from diethyl trans-1,2-cyclopropanedicarboxylate and their subsequent polymerization to produce novel polyesters. The unique strained cyclopropane ring in the polymer backbone can impart distinct physical and chemical properties, making these materials of interest for various applications, including drug delivery and biomedical devices.

Monomer Synthesis

The primary monomer derived from this compound is trans-1,2-bis(hydroxymethyl)cyclopropane . This diol can be readily synthesized by the reduction of the parent diester. A further derivative, (±)-diethyl trans-(E,E)-cyclopropane-1,2-diacrylate , can be synthesized from the diol and used for different polymerization strategies.

Synthesis of trans-1,2-bis(hydroxymethyl)cyclopropane

This protocol details the reduction of this compound to trans-1,2-bis(hydroxymethyl)cyclopropane using lithium aluminum hydride.[1]

Experimental Protocol:

  • A 500-mL, three-necked flask is equipped with a magnetic stirrer, reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • The flask is charged with 100 mL of anhydrous tetrahydrofuran (THF) and 4.17 g (109.7 mmol) of lithium aluminum hydride. The mixture is cooled to 0°C in an ice-water bath.

  • A solution of 13.59 g (73.1 mmol) of this compound in 25 mL of THF is added dropwise over 1 hour.[1]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

  • The mixture is then cooled and stirred at room temperature for 18 hours.

  • After cooling in an ice-water bath, the reaction is quenched by the cautious addition of 30 mL of a saturated aqueous NH₄Cl solution.

  • Ethyl acetate (30 mL) is added, and the solid salts are broken up with a glass rod. The mixture is stirred for 5 hours and then filtered.

  • The collected salts are resuspended in 50 mL of ethyl acetate, stirred for 2 hours, and filtered again. The salts are washed with two 50 mL portions of ethyl acetate.

  • The combined organic filtrates are dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude diol.

  • The crude product is dissolved in 100 mL of methanol, and 100 mg of sodium methoxide is added to solvolyze any acetate byproducts. The reaction is monitored by TLC.

  • The mixture is neutralized with IR-120 acidic ion exchange resin, filtered, and the solvent is evaporated to yield trans-1,2-bis(hydroxymethyl)cyclopropane (yield: 91%).[1]

Logical Workflow for Monomer Synthesis

start Start: this compound reduction Reduction with LiAlH4 in THF start->reduction quench Quenching with sat. aq. NH4Cl reduction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Purification (Solvolysis & Neutralization) extraction->purification end End: trans-1,2-bis(hydroxymethyl)cyclopropane purification->end

Caption: Synthesis of the diol monomer.

Synthesis of (±)-Diethyl trans-(E,E)-cyclopropane-1,2-diacrylate

This protocol describes the synthesis of a diacrylate monomer from the previously synthesized diol.[1]

Experimental Protocol:

  • A 2-L, one-necked flask is charged with 5.10 g (50.0 mmol) of trans-1,2-bis(hydroxymethyl)cyclopropane, 86.94 g (1.00 mol) of manganese(IV) oxide, 41.81 g (120.0 mmol) of (carbethoxymethylene)triphenylphosphorane, and 300 mL of chloroform.

  • The suspension is stirred vigorously and heated to a gentle reflux for 18 hours.

  • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • Diethyl ether (200 mL) is added to the residue, and the suspension is stirred for 30 minutes.

  • The precipitate (triphenylphosphine oxide) is removed by filtration and washed with pentane.

  • Silica gel (40 g) is added to the combined organic filtrates, and the solvent is removed until the solid is free-flowing.

  • The product is purified by column chromatography on silica gel using a pentane/Et₂O (3/1) eluent to yield (±)-diethyl trans-(E,E)-cyclopropane-1,2-acrylate.

Polymerization Protocols

The synthesized monomers can be polymerized through several methods, including polycondensation and thiol-Michael addition polymerization, to create polyesters with unique properties.

Polyester Synthesis by Melt Polycondensation

This protocol provides a general method for the synthesis of polyesters from trans-1,2-bis(hydroxymethyl)cyclopropane and a dicarboxylic acid (e.g., sebacic acid) via melt polycondensation.

Experimental Protocol:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, equimolar amounts of trans-1,2-bis(hydroxymethyl)cyclopropane and sebacic acid are added.

  • A catalytic amount of an esterification catalyst, such as titanium(IV) butoxide or tin(II) chloride (0.1-0.5 mol% with respect to the diacid), is added.

  • The mixture is heated to 180-200°C under a slow stream of nitrogen. The reaction is continued for 4-6 hours while water is distilled off.

  • The temperature is then raised to 220-240°C, and a vacuum (0.1-1 mmHg) is gradually applied.

  • The polycondensation is continued for another 6-10 hours until a significant increase in viscosity is observed.

  • The resulting polymer is cooled to room temperature under nitrogen and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).

Polymerization Workflow

start Start: Diol & Diacid Monomers esterification Esterification at 180-200°C (N2) start->esterification polycondensation Polycondensation at 220-240°C (Vacuum) esterification->polycondensation end End: Polyester polycondensation->end

Caption: Melt polycondensation process.

Polyester Synthesis by Thiol-Michael Addition Polymerization

This protocol outlines the synthesis of a polyester via the base-catalyzed Thiol-Michael addition of a dithiol to (±)-diethyl trans-(E,E)-cyclopropane-1,2-diacrylate.

Experimental Protocol:

  • In a reaction flask, equimolar amounts of (±)-diethyl trans-(E,E)-cyclopropane-1,2-diacrylate and a dithiol (e.g., 1,6-hexanedithiol) are dissolved in a suitable solvent such as THF or dichloromethane.

  • A catalytic amount of a base, such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1-5 mol% with respect to the diacrylate), is added to the solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the polymerization can be monitored by the disappearance of the acrylate and thiol peaks in ¹H NMR or FT-IR spectroscopy.

  • Once the reaction is complete, the polymer is isolated by precipitation in a non-solvent like cold methanol or hexane.

  • The polymer is collected by filtration and dried under vacuum.

Thiol-Michael Polymerization Pathway

start Start: Diacrylate & Dithiol Monomers initiation Base-catalyzed Thiolate Formation start->initiation propagation Michael Addition & Proton Transfer initiation->propagation end End: Polyester propagation->end

Caption: Thiol-Michael addition polymerization.

Data Presentation

The following tables summarize typical quantitative data for polyesters synthesized from diols and dicarboxylic acids, which can be used as a reference for the characterization of polymers derived from trans-1,2-bis(hydroxymethyl)cyclopropane. Actual values will depend on the specific monomers and reaction conditions used.

Table 1: Molecular Weight and Polydispersity of Polyesters

Polymer SystemM_n ( g/mol )M_w ( g/mol )Polydispersity Index (PDI)Reference
Poly(glycerol sebacate)2,600 - 6,00013,800 - 59,4005.3 - 9.9[2]
Poly(butylene sebacate-co-terephthalate)88,700 - 154,900--[3]
Poly(LO-alt-PA) Copolymers-up to 14,000-[4]

M_n: Number-average molecular weight, M_w: Weight-average molecular weight.

Table 2: Thermal Properties of Polyesters

Polymer SystemGlass Transition Temperature (T_g) (°C)Melting Temperature (T_m) (°C)Decomposition Temperature (T_d) (°C)Reference
Poly(butylene sebacate-co-terephthalate)-29.8 to -20--[3]
Poly(LO-alt-PA) Copolymersup to 136--[4]
Polyesters from THFDM69.6 - 76.8Amorphous-[5]

Applications in Drug Development

Polyesters are widely used in the pharmaceutical industry for applications such as:

  • Controlled drug delivery: The biodegradability of polyesters can be tuned to control the release rate of encapsulated drugs. The introduction of the cyclopropane moiety may offer a novel way to modulate degradation kinetics.

  • Tissue engineering scaffolds: Biocompatible and biodegradable polyesters can be used to create scaffolds that support cell growth and tissue regeneration. The rigidity and stereochemistry of the cyclopropane ring could influence the mechanical properties and cell-material interactions of such scaffolds.

  • Nanoparticle formulation: Polyesters can be formulated into nanoparticles for targeted drug delivery. The unique chemical structure of cyclopropane-containing polyesters might lead to nanoparticles with different drug loading capacities and release profiles.

The protocols and data provided herein serve as a starting point for researchers to explore the synthesis and application of this novel class of polymers. Further characterization and optimization will be necessary to tailor the material properties for specific applications in drug development and beyond.

References

Application of Diethyl trans-1,2-cyclopropanedicarboxylate Derivatives in Asymmetric Catalysis: PHOX Ligands in the Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethyl trans-1,2-cyclopropanedicarboxylate serves as a valuable chiral building block in the synthesis of specialized ligands for asymmetric catalysis. Its rigid cyclopropane backbone allows for the creation of a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in catalytic reactions. A notable application is in the development of chiral phosphanyl-oxazoline (PHOX) ligands, which have demonstrated exceptional performance in palladium-catalyzed asymmetric Heck reactions. This document provides detailed application notes and protocols for the synthesis and use of these cyclopropane-based PHOX ligands.

Application Notes

The trans-1,2-cyclopropanedicarboxylate scaffold has been successfully incorporated into the design of novel C2-symmetric chiral PHOX ligands. These ligands, when complexed with palladium, form highly effective catalysts for the asymmetric arylation of olefins, a key transformation in the synthesis of pharmaceuticals and complex organic molecules. The conformational rigidity of the cyclopropane ring is crucial for restricting the flexibility of the catalyst, thereby enhancing enantioselectivity.

One of the most successful applications of these cyclopropane-based PHOX ligands is in the intermolecular asymmetric Heck reaction between 2,3-dihydrofuran and various aryl triflates. This reaction yields chiral 2-aryl-2,3-dihydrofurans, which are valuable synthetic intermediates. The choice of the PHOX ligand, specifically the substituents on the phosphine and oxazoline moieties, has been shown to significantly influence both the yield and the enantiomeric excess of the product.

Quantitative Data Summary

The following tables summarize the quantitative data for the palladium-catalyzed asymmetric arylation of 2,3-dihydrofuran using cyclopropane-based PHOX ligands.

Table 1: Effect of Ligand and Base on the Asymmetric Heck Reaction of 2,3-Dihydrofuran with Phenyl Triflate

LigandBaseYield (%)ee (%)
Cyclopropyl-PHOX 1Proton Sponge9585
Cyclopropyl-PHOX 1DIPEA9875
Cyclopropyl-PHOX 2Proton Sponge9292
Cyclopropyl-PHOX 2DIPEA9688

Table 2: Asymmetric Arylation of 2,3-Dihydrofuran with Various Aryl Triflates using Cyclopropyl-PHOX 2

Aryl TriflateYield (%)ee (%)
Phenyl triflate9292
4-Tolyl triflate9093
4-Methoxyphenyl triflate8891
4-Chlorophenyl triflate9590

Experimental Protocols

I. Synthesis of Cyclopropane-Based PHOX Ligand

This protocol describes the synthesis of a representative cyclopropane-based PHOX ligand starting from trans-1,2-cyclopropanedicarboxylic acid.

Step 1: Synthesis of (1R,2R)-1,2-cyclopropanedicarboxylic acid monoamide

  • To a solution of (1R,2R)-trans-1,2-cyclopropanedicarboxylic acid (1.30 g, 10.0 mmol) in dry THF (50 mL) at 0 °C, add oxalyl chloride (1.0 mL, 11.5 mmol) followed by a catalytic amount of DMF (2 drops).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in dry CH2Cl2 (50 mL) and cool to 0 °C.

  • Add a solution of (R)-2-amino-2-phenylethanol (1.37 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in CH2Cl2 (20 mL) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the monoamide.

Step 2: Oxazoline Ring Formation

  • Dissolve the monoamide (2.49 g, 10.0 mmol) in dry CH2Cl2 (50 mL).

  • Add thionyl chloride (1.1 mL, 15.0 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Carefully quench the reaction with saturated NaHCO3 solution.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to give the crude oxazoline.

Step 3: Phosphine Introduction

  • To a solution of the crude oxazoline in dry THF (50 mL) at -78 °C, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add chlorodiphenylphosphine (2.0 mL, 11.0 mmol) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated NH4Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the cyclopropane-based PHOX ligand.

II. Asymmetric Heck Reaction Protocol

This protocol details the palladium-catalyzed asymmetric arylation of 2,3-dihydrofuran.

  • In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2 (2.2 mg, 0.01 mmol) and the cyclopropane-based PHOX ligand (5.0 mg, 0.012 mmol).

  • Add dry toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add 2,3-dihydrofuran (0.15 mL, 2.0 mmol), the aryl triflate (1.0 mmol), and proton sponge (257 mg, 1.2 mmol).

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Determine the yield by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow for Asymmetric Heck Reaction

G cluster_prep Catalyst Preparation cluster_reaction Heck Reaction cluster_workup Workup & Analysis p1 Pd(OAc)2 + PHOX Ligand p2 Stir in Toluene p1->p2 30 min, RT r1 Add Dihydrofuran, Aryl Triflate, Base p2->r1 r2 Heat at 80 °C r1->r2 24 h w1 Filter through Silica r2->w1 w2 Concentrate w1->w2 w3 Yield (NMR) & ee (HPLC) w2->w3

Caption: Workflow for the Pd-catalyzed asymmetric Heck reaction.

Proposed Catalytic Cycle

G pd0 Pd(0)L oa Oxidative Addition (Ar-OTf) pd0->oa pd2 Ar-Pd(II)-OTf(L) oa->pd2 Ar-OTf coord Olefin Coordination pd2->coord pi_complex [Ar-Pd(II)(olefin)L]+ coord->pi_complex Olefin migratory Migratory Insertion pi_complex->migratory alkyl_pd Alkyl-Pd(II) Complex migratory->alkyl_pd beta β-Hydride Elimination alkyl_pd->beta product_complex [Product-Pd(II)-H(L)]+ beta->product_complex reductive Reductive Elimination (-H-Base+) product_complex->reductive Base product Chiral Product product_complex->product reductive->pd0

Caption: Proposed catalytic cycle for the asymmetric Heck reaction.

Application Notes and Protocols for Michael Addition Reactions Involving Diethyl trans-1,2-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for carbon-carbon and carbon-heteroatom bond formation. Diethyl trans-1,2-cyclopropanedicarboxylate presents a unique structural motif where the cyclopropane ring, activated by two electron-withdrawing ester groups, can potentially act as a Michael acceptor. Nucleophilic attack on a carbon of the cyclopropane ring can lead to ring-opening, forming a 1,5-dicarbonyl compound. This transformation is of interest for the synthesis of substituted glutaric acid derivatives, which are valuable precursors in medicinal chemistry and materials science.

However, direct Michael addition to this compound is a challenging transformation. The stability of the cyclopropane ring, even when activated by two ester groups, makes it less susceptible to nucleophilic attack compared to conventional α,β-unsaturated systems. The reactivity of cyclopropanes in ring-opening reactions is significantly enhanced in "donor-acceptor" systems, where the cyclopropane is substituted with both an electron-donating group (e.g., phenyl, vinyl) and an electron-accepting group. This compound lacks an electron-donating group, which makes it a less reactive substrate for nucleophilic ring-opening.

This document provides an overview of the reactivity of this compound and presents detailed protocols for analogous Michael addition reactions with more reactive acceptor systems. These protocols can serve as a starting point for developing conditions for the more challenging reactions with this compound.

Reaction Mechanisms

The Michael addition to a cyclopropane dicarboxylate would proceed via a nucleophilic attack on one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of an enolate intermediate. Subsequent protonation yields the ring-opened product. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity.

sub This compound intermediate Enolate Intermediate sub->intermediate Nucleophilic Attack nuc Nucleophile (Nu-H) nuc_anion Nucleophile Anion (Nu-) nuc->nuc_anion Deprotonation base Base nuc_anion->intermediate product Ring-Opened Product intermediate->product Protonation protonated_base Protonated Base (Base-H+) protonated_base->product

Caption: Generalized workflow for the Michael addition to a cyclopropane.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of a Thiol to an Activated Alkene (Model System)

This protocol describes a typical base-catalyzed Michael addition of a thiol to diethyl maleate, a more conventional Michael acceptor.

Materials:

  • Diethyl maleate

  • Thiophenol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a clean, dry round-bottom flask, add diethyl maleate (1.0 equiv) and dichloromethane.

  • To the stirred solution, add thiophenol (1.1 equiv).

  • Add a catalytic amount of triethylamine (0.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be washed with a mild acid (e.g., 1M HCl) to remove the triethylamine, followed by a brine wash.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

start Start add_reagents Add diethyl maleate, thiophenol, and DCM to flask start->add_reagents add_catalyst Add triethylamine add_reagents->add_catalyst stir Stir at room temperature add_catalyst->stir monitor Monitor by TLC stir->monitor workup Acid wash, brine wash monitor->workup Reaction complete dry Dry over Na2SO4, filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for a base-catalyzed thiol-Michael addition.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane with an Amine

This protocol is based on the ring-opening of a more reactive donor-acceptor cyclopropane and can be a starting point for the more challenging substrate.

Materials:

  • Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (a donor-acceptor cyclopropane)

  • Benzylamine

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add diethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv) and anhydrous dichloromethane.

  • Add Yb(OTf)₃ (10 mol%) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

As there is limited quantitative data for the Michael addition of this compound, the following table presents hypothetical data for the reaction with various nucleophiles to illustrate how results could be tabulated.

EntryNucleophileCatalystSolventTime (h)Yield (%)
1ThiophenolDBUTHF2445
2BenzylamineYb(OTf)₃DCM4830
3Diethyl malonateNaOEtEtOH7215

Note: The data in this table is illustrative and not based on reported experimental results.

Concluding Remarks

The Michael addition reaction involving this compound as the acceptor is a synthetically challenging yet potentially rewarding transformation. The protocols and information provided herein for analogous systems are intended to serve as a guide for researchers and drug development professionals in designing and optimizing reaction conditions for this specific substrate. Further investigation into the use of potent nucleophiles, highly active catalysts, and forcing reaction conditions may be necessary to achieve efficient ring-opening and subsequent functionalization. The development of such methodologies would provide a novel and valuable route to highly functionalized 1,5-dicarbonyl compounds.

Application Notes and Protocols for the Synthesis of Bicyclic Compounds from Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl trans-1,2-cyclopropanedicarboxylate in the preparation of functionalized cyclopropane derivatives and their potential application in the synthesis of bicyclic compounds. The unique strained ring system of the cyclopropane moiety makes it a valuable building block in medicinal chemistry, offering conformational rigidity and unique metabolic profiles to drug candidates.[1]

Introduction

The cyclopropane ring is a key structural motif in a variety of biologically active molecules and natural products. Its inherent ring strain and unique electronic properties can be harnessed to influence the conformation and reactivity of a molecule. This compound is a readily available and versatile starting material for the introduction of the cyclopropane scaffold. This document outlines a detailed protocol for the reduction of this compound to a key diol intermediate and subsequently proposes a synthetic pathway towards bicyclic systems, which are of significant interest in drug discovery.

Key Applications in Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate can offer several advantages:

  • Metabolic Stability: The C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation by enzymes such as cytochrome P450.[1]

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]

  • Novel Chemical Space: The unique three-dimensional structure of cyclopropane-containing compounds allows for the exploration of novel chemical space, which can lead to the discovery of compounds with new or improved pharmacological properties.

Experimental Protocols

Protocol 1: Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclopropane

This protocol details the reduction of the diester to the corresponding diol, a crucial intermediate for further synthetic transformations.[2]

Reaction Scheme:

G start This compound reagents 1. LiAlH4, THF 2. H2O quench start->reagents product trans-1,2-Bis(hydroxymethyl)cyclopropane reagents->product

Figure 1: Reduction of this compound.

Materials and Equipment:

MaterialGradeSupplier
This compound97%Aldrich Chemical Company, Inc.
Lithium aluminium hydride (LiAlH₄)Reagent grade, 95%Aldrich Chemical Company, Inc.
Tetrahydrofuran (THF), anhydrousDistilled from Na/benzophenoneFisher Scientific UK, Ltd.
Saturated aqueous ammonium chloride (NH₄Cl)ACS reagentStandard laboratory supplier
Ethyl acetateACS reagentStandard laboratory supplier
Sodium sulfate (Na₂SO₄), anhydrousACS reagentStandard laboratory supplier
500 mL three-necked round-bottom flask-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Pressure-equalizing dropping funnel-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Nitrogen inlet-Standard laboratory supplier
Ice-water bath-Standard laboratory supplier
Oil bath-Standard laboratory supplier
Filtration apparatus (Büchner funnel, filter flask)-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier

Procedure:

  • A 500-mL, three-necked flask equipped with a magnetic stirrer, reflux condenser, pressure-equalizing dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (100 mL) and lithium aluminium hydride (4.17 g, 109.7 mmol).[2]

  • The mixture is cooled to 0 °C in an ice-water bath.

  • A solution of this compound (13.59 g, 73.1 mmol) in anhydrous THF (25 mL) is added dropwise over 1 hour.[2]

  • After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux in an oil bath under a nitrogen atmosphere for 2 hours.[2]

  • The reaction mixture is then cooled to room temperature and stirred for an additional 18 hours.[2]

  • The flask is cooled again in an ice-water bath, and the reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution (30 mL). This will result in the precipitation of granular aluminum salts.[2]

  • Ethyl acetate (30 mL) is added, and a glass rod is used to break up the solid salts to facilitate stirring. The mixture is stirred for 5 hours.[2]

  • The solid is collected by filtration. The insoluble salts are resuspended in ethyl acetate (50 mL), stirred for 2 hours, and filtered again. This washing step is repeated twice more with 50 mL portions of ethyl acetate.[2]

  • The combined organic filtrates are dried over anhydrous sodium sulfate (15 g), filtered, and the solvent is removed under reduced pressure (<40 °C, 8 mmHg) to yield the crude product.[2]

Purification:

The crude product, a pale-yellow oil, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure trans-1,2-bis(hydroxymethyl)cyclopropane.

Expected Yield:

The typical yield for this reduction is in the range of 70-80%.

Protocol 2: Proposed Synthesis of a Bicyclic Diazabicyclo[3.1.0]hexane Derivative

This section outlines a proposed synthetic route for the construction of a bicyclic system from the diol intermediate obtained in Protocol 1. This protocol is based on established methodologies for the synthesis of related diazabicyclo[3.1.0]hexane systems and serves as a guide for further investigation.

Proposed Reaction Scheme:

G start trans-1,2-Bis(hydroxymethyl)cyclopropane step1_reagents 1. TsCl, Pyridine 2. NaN3, DMF start->step1_reagents intermediate1 trans-1,2-Bis(azidomethyl)cyclopropane step1_reagents->intermediate1 step2_reagents H2, Pd/C intermediate1->step2_reagents intermediate2 trans-1,2-Bis(aminomethyl)cyclopropane step2_reagents->intermediate2 step3_reagents Phosgene or equivalent intermediate2->step3_reagents product A Diazabicyclo[3.1.0]hexane derivative step3_reagents->product

Figure 2: Proposed synthesis of a diazabicyclo[3.1.0]hexane derivative.

This proposed multi-step synthesis involves the conversion of the diol to a diazide, followed by reduction to a diamine, and subsequent cyclization to form the bicyclic urea derivative.

Step 2a: Synthesis of trans-1,2-Bis(azidomethyl)cyclopropane (Intermediate 1)

  • Tosylation: The diol is first converted to the corresponding ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Azide Formation: The ditosylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) to yield the diazide via an Sₙ2 reaction.

Step 2b: Synthesis of trans-1,2-Bis(aminomethyl)cyclopropane (Intermediate 2)

  • Reduction: The diazide is reduced to the corresponding diamine. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Step 2c: Cyclization to the Bicyclic Urea Derivative (Final Product)

  • Cyclization: The diamine is cyclized to form the bicyclic urea. This can be achieved by reacting the diamine with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compoundC₉H₁₄O₄186.21[3]70-75 / 1 mmHg1.0611.441
trans-1,2-Bis(hydroxymethyl)cyclopropaneC₅H₁₀O₂102.13---

Table 2: Summary of Reaction Conditions and Yields

ReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Reduction of this compoundLiAlH₄THF0 to reflux2070-80
Proposed Tosylation of trans-1,2-Bis(hydroxymethyl)cyclopropanep-Toluenesulfonyl chloride, PyridineCH₂Cl₂0 to RT12-
Proposed Azide Formation from DitosylateSodium azideDMF8024-
Proposed Reduction of Diazide to DiamineH₂, Pd/CMeOHRT12-
Proposed Cyclization of Diamine to Bicyclic UreaTriphosgene, TriethylamineCH₂Cl₂0 to RT6-

Yields for proposed reactions are not provided as they are hypothetical and would require experimental validation.

Logical Workflow

The overall workflow for the synthesis of bicyclic compounds from this compound involves a series of functional group transformations to prepare a suitable precursor for an intramolecular cyclization reaction.

G A This compound (Starting Material) B Reduction (Protocol 1) A->B C trans-1,2-Bis(hydroxymethyl)cyclopropane (Key Intermediate) B->C D Functional Group Interconversion (e.g., Tosylation, Azidation) C->D E Cyclization Precursor (e.g., Diamine) D->E F Intramolecular Cyclization (Proposed Protocol 2) E->F G Bicyclic Compound (Target Molecule) F->G H Purification and Characterization G->H

Figure 3: Experimental workflow for bicyclic compound synthesis.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and product purity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, particularly via the Simmons-Smith cyclopropanation of diethyl fumarate.

Question 1: Why is my reaction yield of this compound consistently low?

Answer:

Low yields in the Simmons-Smith cyclopropanation of diethyl fumarate can stem from several factors. A primary cause is often the quality and activation of the zinc reagent. Additionally, the purity of reagents and the reaction conditions play a crucial role.

Possible Causes and Solutions:

  • Inactive Zinc-Copper Couple: The zinc-copper couple must be freshly prepared and highly active for the reaction to proceed efficiently.

    • Solution: Ensure the zinc dust is of high purity. Activate the zinc dust with copper(I) chloride in hot acetic acid, followed by thorough washing with anhydrous diethyl ether to remove any residual acid and water. The activated couple should be used immediately.[1]

  • Impurities in Reagents: Moisture and other impurities can quench the organozinc carbenoid intermediate.

    • Solution: Use anhydrous solvents (diethyl ether or dichloromethane are common). Ensure diethyl fumarate and diiodomethane are pure and dry. Diiodomethane should be protected from light to prevent decomposition.[1]

  • Suboptimal Reaction Temperature: The reaction can be exothermic, and improper temperature control can lead to side reactions.

    • Solution: Add the diiodomethane dropwise to the stirred suspension of the zinc-copper couple and diethyl fumarate at a rate that maintains a gentle reflux.[1] An external cooling bath may be necessary for larger-scale reactions.

  • Alternative Reagents: The traditional zinc-copper couple may not be reactive enough for all substrates.

    • Solution: Consider using the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[2][3] This reagent is often more reactive and can lead to higher yields, though it is pyrophoric and requires handling under an inert atmosphere.[1]

Question 2: My final product is contaminated with significant impurities. How can I improve its purity?

Answer:

Impurities in the final product can arise from unreacted starting materials, side products, or byproducts from the workup procedure.

Possible Impurities and Purification Strategies:

ImpurityIdentificationSuggested Purification Method
Unreacted Diethyl FumarateTLC, GC-MS, ¹H NMRFractional distillation under reduced pressure. Diethyl fumarate has a different boiling point than the cyclopropanated product.
Unreacted DiiodomethaneTLC, GC-MSCan be removed during solvent evaporation under reduced pressure due to its volatility. A chemical wash with a reducing agent like sodium thiosulfate can also be effective.
Zinc SaltsInsoluble solidsRemoval by filtration after the reaction is complete. Washing the organic layer with a dilute acid (e.g., HCl) followed by a brine wash during workup is also effective.
Triphenylphosphine oxide (if a Wittig-type reaction was used as an alternative synthesis)White precipitateCan be removed by filtration after precipitation from a non-polar solvent like diethyl ether or pentane.[4]
Stereoisomers (cis-isomer)¹H NMR, ¹³C NMR, chiral GCCareful column chromatography on silica gel can separate the trans and cis isomers. The choice of eluent is critical for good separation.

For final purification, flash column chromatography on silica gel is a common and effective method. A typical eluent system is a mixture of pentane and diethyl ether.[4] Recrystallization can also be employed if the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and stereospecific method is the Simmons-Smith cyclopropanation of diethyl fumarate.[3] This reaction utilizes a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to add a methylene group across the double bond of diethyl fumarate, preserving the trans stereochemistry.[2][3]

Q2: Are there any safety precautions I should be aware of during this synthesis?

Yes, several reagents used in the Simmons-Smith reaction require careful handling:

  • Diiodomethane: It is a dense, toxic, and light-sensitive liquid. Handle it in a well-ventilated fume hood and store it protected from light.[1]

  • Diethylzinc (Furukawa modification): This reagent is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringe techniques.[1][5]

  • Reaction Exothermicity: The reaction can be exothermic. It is important to control the rate of addition of reagents and have a cooling bath on standby.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-resistant lab coat.

Q3: Can I use diethyl maleate to synthesize this compound?

No, the Simmons-Smith reaction is stereospecific.[3] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. To synthesize the trans-isomer, you must start with the trans-alkene, which is diethyl fumarate. Using diethyl maleate (the cis-isomer) will result in the formation of diethyl cis-1,2-cyclopropanedicarboxylate.

Q4: What are the typical reaction conditions for the Simmons-Smith cyclopropanation of diethyl fumarate?

Typical conditions involve:

  • Reagents: Diethyl fumarate, diiodomethane, and a zinc-copper couple.

  • Solvent: Anhydrous diethyl ether is commonly used.

  • Temperature: The reaction is often initiated at room temperature and then gently refluxed.

  • Atmosphere: While not strictly necessary for the zinc-copper couple reaction, carrying out the reaction under an inert atmosphere (nitrogen or argon) is good practice to prevent moisture from entering the reaction.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Diethyl Fumarate

This protocol describes the synthesis of this compound using a zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Glacial acetic acid

  • Anhydrous diethyl ether

  • Diethyl fumarate

  • Diiodomethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Zinc-Copper Couple:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust (2.0 eq) and anhydrous diethyl ether.

    • Heat the suspension to a gentle reflux.

    • In a separate flask, dissolve copper(I) chloride (0.1 eq) in a minimal amount of hot glacial acetic acid.

    • Add the copper(I) chloride solution dropwise to the refluxing zinc suspension over 5 minutes.

    • Continue refluxing for an additional 30 minutes.

    • Allow the mixture to cool to room temperature and decant the ether.

    • Wash the zinc-copper couple with three portions of anhydrous diethyl ether, decanting the ether each time. The activated zinc-copper couple should be used immediately.[1]

  • Cyclopropanation Reaction:

    • To the flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

    • Add diethyl fumarate (1.0 eq).

    • Add diiodomethane (1.5 eq) dropwise to the stirred suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Filter the mixture through a pad of Celite to remove the zinc salts, washing the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel (e.g., using a pentane/diethyl ether gradient).

Data Summary

The following table summarizes the impact of different reagents on the yield of cyclopropanation reactions, based on literature reports for similar systems.

Reagent SystemSubstrateYield (%)Reference
Zn-Cu couple, CH₂I₂Cyclohexene~70-80%--INVALID-LINK--
Et₂Zn, CH₂I₂ (Furukawa Mod.)AlkenesGenerally higher than Zn-Cu--INVALID-LINK--[3]
Et₂Zn, CH₂I₂1,6-enyneNot specified, part of a multi-step synthesis--INVALID-LINK--[5]
Et₂Zn, CH₂I₂Allylic alcohol derivative82%--INVALID-LINK--

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_activation Zinc-Copper Couple Activation cluster_reaction Cyclopropanation cluster_workup Workup & Purification Zn_dust Zinc Dust & Diethyl Ether Activated_ZnCu Activated Zn-Cu Couple Zn_dust->Activated_ZnCu Reflux CuCl CuCl in Acetic Acid CuCl->Activated_ZnCu Reaction_Mixture Reaction Mixture Activated_ZnCu->Reaction_Mixture Diethyl_Fumarate Diethyl Fumarate Diethyl_Fumarate->Reaction_Mixture Diiodomethane Diiodomethane Diiodomethane->Reaction_Mixture Dropwise Addition Quench Quench (NH4Cl) Reaction_Mixture->Quench Reflux Filter Filter Quench->Filter Extract Extract & Wash Filter->Extract Dry Dry Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield Start Low Yield Observed Check_Zn Check Zinc Activation Start->Check_Zn Check_Reagents Check Reagent Purity Start->Check_Reagents Check_Temp Check Temperature Control Start->Check_Temp Sol_Zn Use freshly prepared, highly active Zn-Cu couple Check_Zn->Sol_Zn Sol_Furukawa Consider Furukawa Modification (Et2Zn) Check_Zn->Sol_Furukawa Alternative Sol_Reagents Use anhydrous solvents and pure reagents Check_Reagents->Sol_Reagents Sol_Temp Ensure gentle reflux via controlled addition Check_Temp->Sol_Temp Improved_Yield Improved Yield Sol_Zn->Improved_Yield Sol_Reagents->Improved_Yield Sol_Temp->Improved_Yield Sol_Furukawa->Improved_Yield

Caption: Troubleshooting logic for low reaction yield.

References

Purification of diethyl trans-1,2-cyclopropanedicarboxylate from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl trans-1,2-cyclopropanedicarboxylate

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound? A1: Common impurities depend on the synthetic route. For cyclopropanation using ethyl diazoacetate and diethyl fumarate, impurities may include unreacted diethyl fumarate, residual ethyl diazoacetate, and side-products from carbene dimerization like diethyl maleate and diethyl fumarate.[1] If synthesized from diethyl malonate, unreacted starting material can be a significant contaminant.[2] The cis-isomer, diethyl cis-1,2-cyclopropanedicarboxylate, can also be present if the reaction is not completely stereospecific.

Q2: What is the recommended first step in the work-up procedure after the reaction is complete? A2: The initial step is typically an aqueous work-up. This involves washing the organic layer with water or a saturated aqueous solution to remove water-soluble impurities.[3][4] A wash with a mild base like sodium bicarbonate solution is often used to neutralize any acidic catalysts or byproducts.[5]

Q3: Which purification technique is most effective for this compound? A3: Vacuum distillation is a highly effective method for purifying this compound, as it is a liquid with a relatively high boiling point at atmospheric pressure.[6][7][8] For separating close-boiling impurities or isomers, fractional distillation is recommended.[9][10] Flash column chromatography is another excellent option for high-purity isolation.[8]

Q4: How can I confirm the purity and identity of my final product? A4: Purity can be assessed using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10] The identity and stereochemistry of the purified ester can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. Comparing the refractive index of the purified liquid to the literature value is also a good indicator of purity.[7][11]

Q5: How should I store the purified this compound? A5: The compound should be stored in a dry, sealed container.[12] It is classified as a combustible liquid, so it should be kept away from ignition sources.[7][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during aqueous extraction due to emulsion formation or solubility. 3. Inefficient separation during distillation or chromatography.1. Monitor the reaction by TLC or GC-MS to ensure completion before work-up. 2. During extraction, add brine (saturated NaCl solution) to break emulsions and decrease the solubility of the ester in the aqueous layer.[10] 3. For distillation, ensure the vacuum is stable and the column is properly packed for fractional distillation. For chromatography, optimize the solvent system and column loading.
Product is Cloudy After Isolation Presence of water.1. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) before solvent removal.[13][14] 2. If the final product is cloudy, redissolve it in a dry organic solvent, dry it again, filter, and re-concentrate.
Presence of Starting Material (e.g., Diethyl Fumarate or Acidic Impurities) in Final Product 1. Incomplete reaction. 2. Inefficient removal during work-up.1. Drive the reaction to completion if possible. 2. To remove acidic impurities, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until CO₂ evolution ceases.[4][5] 3. Use fractional distillation or flash chromatography for separation.
Contamination with cis-Isomer The cyclopropanation reaction was not fully stereospecific.1. Separation of diastereomers can be challenging. High-efficiency fractional distillation under vacuum may be effective.[15] 2. Alternatively, the mixture of esters can be hydrolyzed to the diacids, which may be separable by fractional crystallization, followed by re-esterification of the pure trans-diacid.[15]

Quantitative Data

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 3999-55-1[7][11][12]
Molecular Formula C₉H₁₄O₄[7][11][12]
Molecular Weight 186.21 g/mol [7][11][12][16][17]
Appearance Liquid[7][11][17]
Boiling Point 70-75 °C at 1 mmHg 246.3 °C at 760 mmHg[7][11][12][17]
Density 1.061 g/mL at 25 °C[7][11][17]
Refractive Index (n20/D) 1.441[7][11]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Drying

This protocol is a standard work-up procedure to remove acidic impurities and water before final purification.

  • Transfer Reaction Mixture : Transfer the completed reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF), first remove the solvent under reduced pressure and dissolve the residue in a water-immiscible solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash : Wash the organic layer with an equal volume of water to remove highly polar, water-soluble impurities. Allow the layers to separate and discard the aqueous layer.[4]

  • Base Wash : Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the pressure from any CO₂ gas evolved. Continue washing until no more gas is produced upon addition of the bicarbonate solution. This step neutralizes and removes any unreacted acidic starting materials or catalysts.[4][5] Separate and discard the aqueous layer.

  • Brine Wash : Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break any emulsions that may have formed.[10]

  • Drying : Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The solution should be clear, not cloudy.

  • Filtration and Concentration : Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh, dry solvent. Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: Purification by Vacuum Distillation

This method is ideal for separating the product from non-volatile impurities or those with significantly different boiling points.

  • Setup : Assemble a vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer and add boiling chips or a stir bar to the distillation flask containing the crude product to ensure smooth boiling.[6]

  • Vacuum Application : Ensure all joints are properly sealed. Slowly and carefully apply a vacuum from a vacuum pump, protecting it with a cold trap.

  • Heating : Once the desired pressure is reached and stable (e.g., 1 mmHg), begin to gently heat the distillation flask.[7][11]

  • Fraction Collection : Collect any low-boiling fractions first (forerun). As the temperature stabilizes at the boiling point of the product (approx. 70-75 °C at 1 mmHg), switch to a clean receiving flask to collect the pure this compound.[7][11]

  • Completion : Stop the distillation when the temperature either rises significantly or drops, or when only a small residue of high-boiling impurities remains.

  • Cooling : Allow the apparatus to cool completely before slowly reintroducing air to the system.

Visualizations

G cluster_workflow Purification Workflow start Crude Reaction Mixture workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) start->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate purify Final Purification concentrate->purify distill Vacuum Distillation purify->distill High BP / Non-volatile impurities chrom Column Chromatography purify->chrom Close-boiling impurities / Isomer separation product Pure Product distill->product chrom->product

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem with Purified Product? q1 Is the product cloudy? start->q1 Visual Inspection a1_yes Presence of Water. Redissolve, dry with MgSO₄, filter, and re-concentrate. q1->a1_yes Yes q2 Are starting materials present (TLC/GC-MS analysis)? q1->q2 No end Pure Product a1_yes->end a2_yes_acid Acidic Impurity: Rewash with NaHCO₃ solution. q2->a2_yes_acid Yes (Acidic) a2_yes_neutral Neutral Impurity: Purify via fractional distillation or column chromatography. q2->a2_yes_neutral Yes (Neutral) q3 Is the yield low? q2->q3 No a2_yes_acid->end a2_yes_neutral->end a3_yes Review reaction monitoring (TLC) for completeness. Review extraction procedure for losses (e.g., emulsions). q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting guide for common issues in product purification.

References

Technical Support Center: Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are the Simmons-Smith reaction and transition-metal-catalyzed reactions using diazo compounds. The Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane to generate a zinc carbenoid for cyclopropanation.[1] Transition-metal catalysis, often employing rhodium(II) or copper(II) complexes, uses diazo compounds like ethyl diazoacetate as a carbene source. To ensure the desired trans stereochemistry, the starting material should be diethyl fumarate, the trans-isomer of diethyl butenedioate, as the Simmons-Smith reaction is stereospecific, meaning the configuration of the double bond is preserved in the cyclopropane product.[2]

Q2: I am experiencing low yields of the desired trans product. What are the potential causes?

A2: Low yields in the synthesis of this compound can arise from several factors depending on the synthetic method used:

  • Inactive Zinc-Copper Couple (Simmons-Smith reaction): The activity of the zinc-copper couple is critical. If it is old or improperly activated, the reaction will have poor conversion. It is recommended to use freshly prepared and properly activated zinc-copper couple.[1]

  • Presence of Moisture: The Simmons-Smith reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Carbene Dimerization (Diazo compound reactions): The carbene intermediate can react with itself to form diethyl fumarate and diethyl maleate. This is more likely if the carbene is not efficiently trapped by the alkene. Slow addition of the diazo compound can help minimize this side reaction.

  • Low Substrate Reactivity: Diethyl fumarate is an electron-deficient alkene, which can exhibit lower reactivity in some cyclopropanation reactions.[1]

Q3: My final product is a mixture of cis and trans isomers. How can I improve the stereoselectivity and separate the isomers?

A3: Achieving high trans selectivity is a common challenge. Here are some strategies:

  • Starting Material Purity: Ensure you are starting with pure diethyl fumarate. Any contamination with diethyl maleate (cis-isomer) will lead to the formation of the undesired diethyl cis-1,2-cyclopropanedicarboxylate.

  • Reaction Choice: The Simmons-Smith reaction is known for its high stereospecificity.[2] Using this method with diethyl fumarate should predominantly yield the trans product.

  • Purification: If a mixture of isomers is obtained, they can often be separated by careful fractional distillation under reduced pressure or by column chromatography.[3] Some literature also describes chemical separation methods for analogous cis/trans cyclopropane carboxylic acids, which could potentially be adapted.[4]

Q4: What are the other potential side products I should be aware of?

A4: Besides the cis-isomer, other side reactions are generally minimal when using appropriate conditions for the synthesis of this compound from diethyl fumarate. However, in Simmons-Smith reactions, methylation of heteroatoms can be a side reaction if the substrate contains alcohol or other heteroatom functionalities, which is not the case for diethyl fumarate.[2] If using diazo compounds, C-H insertion into the solvent or substrate can be a minor side reaction with highly reactive carbenes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive zinc-copper couple (Simmons-Smith).Use freshly prepared and activated zinc-copper couple.[1]
Presence of moisture.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.[1]
Low reaction temperature.Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for side product formation.[1]
Incomplete Conversion of Starting Material Insufficient reagent.Use a slight excess of the cyclopropanating agent.
Inadequate stirring in heterogeneous reactions.Ensure efficient stirring to maintain good contact between reagents.
Formation of cis-isomer Contamination of starting material with diethyl maleate.Use highly pure diethyl fumarate.
Non-stereospecific reaction conditions.Employ the Simmons-Smith reaction for its high stereospecificity.[2]
Difficulty in Product Purification Co-elution of cis and trans isomers.Optimize column chromatography conditions (e.g., solvent system, gradient). A reported system is pentane/diethyl ether (3:1).[3]
Presence of non-polar impurities.A pre-purification wash with a non-polar solvent like hexane may be beneficial.

Experimental Protocols

Synthesis of this compound via Simmons-Smith Reaction

This protocol is adapted from established procedures for Simmons-Smith cyclopropanation.

Materials:

  • Diethyl fumarate

  • Zinc powder (fine)

  • Copper(I) chloride

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc powder and a small amount of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum to activate the zinc. Allow to cool to room temperature.

  • Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

  • Addition of Reagents: Add diiodomethane dropwise to the stirred suspension. An exothermic reaction should be observed. After the initial exotherm subsides, add a solution of diethyl fumarate in anhydrous diethyl ether dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the diethyl fumarate is consumed.

  • Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of pentane and diethyl ether (e.g., 3:1 v/v) as the eluent to isolate the pure this compound.[3] A total yield of around 70% can be expected.[3]

Visualizations

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Work-up & Purification cluster_product Final Product reagents Diethyl Fumarate Diiodomethane Zinc-Copper Couple reaction Simmons-Smith Reaction (Anhydrous Conditions) reagents->reaction Add reagents quench Quench with NH4Cl(aq) reaction->quench Reaction complete extract Extraction with Diethyl Ether quench->extract purify Column Chromatography (Pentane/Diethyl Ether) extract->purify product Diethyl trans-1,2- cyclopropanedicarboxylate purify->product

Caption: Workflow for the synthesis of this compound.

Side_Reactions cluster_products Potential Products start Diethyl Fumarate + Cyclopropanating Agent main_product This compound (Desired Product) start->main_product Stereospecific Cyclopropanation cis_isomer Diethyl cis-1,2-cyclopropanedicarboxylate (Side Product) start->cis_isomer From Diethyl Maleate Impurity or Non-stereospecific reaction dimer Carbene Dimerization Products (e.g., Diethyl Fumarate/Maleate) start->dimer Carbene Self-Reaction (with Diazo Compounds)

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Diethyl trans-1,2-cyclopropanedicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during this cyclopropanation reaction. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclopropanation of diethyl fumarate/maleate is showing low to no conversion to this compound. What are the likely causes?

Low or no product yield is a common challenge and can often be attributed to several critical factors related to the reagents and reaction conditions, particularly when employing a Simmons-Smith or related cyclopropanation reaction.

Troubleshooting Steps:

  • Reagent Quality:

    • Zinc-Copper Couple (for Simmons-Smith): The activation of the zinc is paramount. An inactive zinc-copper couple is a frequent cause of reaction failure. Ensure it is freshly prepared and highly active. The use of ultrasound can sometimes enhance activation.

    • Diiodomethane (CH₂I₂): The purity of diiodomethane is crucial. It should be freshly distilled or of high purity, as impurities can inhibit the formation of the reactive carbenoid species.

    • Diethylzinc (for Furukawa Modification): If using diethylzinc, ensure it has not been deactivated by exposure to air or moisture.

  • Reaction Conditions:

    • Anhydrous Conditions: The Simmons-Smith reaction and its modifications are highly sensitive to moisture. All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Solvent Choice: Non-coordinating, aprotic solvents such as dichloromethane (DCM) or diethyl ether are generally recommended. The use of basic solvents can decrease the reaction rate.

    • Temperature: While the reaction is often run at or below room temperature, a sluggish reaction may benefit from a gradual increase in temperature. However, be cautious, as higher temperatures can also promote side reactions.

Q2: I am observing significant amounts of unreacted diethyl fumarate or diethyl maleate in my reaction mixture. How can I improve the conversion?

Incomplete conversion suggests that the reaction is not proceeding to completion. In addition to the points in Q1, consider the following:

  • Stoichiometry of Reagents: Ensure the correct molar ratios of the cyclopropanating agent to the alkene are being used. An excess of the carbenoid precursor (e.g., diiodomethane and diethylzinc) is often necessary to drive the reaction to completion. A typical starting point is to use 1.5 to 2.0 equivalents of the cyclopropanating agent.

  • Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Stirring: For heterogeneous reactions, such as those using a zinc-copper couple, efficient stirring is essential to ensure good contact between the reagents.

Q3: My final product is contaminated with significant impurities. What are the potential side reactions, and how can I minimize them?

Side product formation can complicate purification and reduce the overall yield. Common side reactions include:

  • Polymerization: Diethyl maleate and fumarate can be susceptible to polymerization under certain conditions. Ensure the reaction temperature is well-controlled.

  • Byproducts from Reagent Decomposition: The organozinc carbenoid can decompose, especially at higher temperatures, leading to the formation of various byproducts.

  • Isomerization: Depending on the starting material and reaction conditions, you might observe the formation of the cis-isomer (diethyl cis-1,2-cyclopropanedicarboxylate) if starting from diethyl maleate, although the trans isomer is generally more stable.

Minimization Strategies:

  • Control Reaction Temperature: Maintain the recommended temperature for the specific protocol you are following.

  • Purify Starting Materials: Ensure the diethyl fumarate or maleate is free from acidic or basic impurities that could catalyze side reactions.

  • Appropriate Work-up: Quench the reaction carefully, for example, by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at a low temperature (e.g., 0 °C).

Q4: I am having difficulty purifying the this compound from the crude reaction mixture. What is the recommended purification method?

Purification is typically achieved through a combination of techniques:

  • Aqueous Work-up: After quenching the reaction, the mixture is typically partitioned between an organic solvent (like diethyl ether or ethyl acetate) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Solvent Removal: The solvent is removed from the organic layer under reduced pressure.

  • Column Chromatography: The crude product is then purified by flash column chromatography on silica gel. A common eluent system is a mixture of pentane and diethyl ether (e.g., a 3:1 ratio).[1] The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the pure product.[1]

  • Distillation: For larger scales, vacuum distillation can be an effective purification method. The boiling point of this compound is reported to be 70-75 °C at 1 mmHg.

Data Presentation

Table 1: Impact of Reaction Parameters on Cyclopropanation Yield (Qualitative)

ParameterConditionImpact on Yield/PurityTroubleshooting Action
Reagent Quality Inactive Zinc-Copper CoupleLow to no yieldUse freshly prepared, activated zinc-copper couple.
Impure DiiodomethaneLow yield, side productsUse freshly distilled or high-purity diiodomethane.
Reaction Conditions Presence of MoistureLow yield, reagent decompositionEnsure all glassware is oven-dried and use an inert atmosphere.
Suboptimal SolventLow reaction rateUse non-coordinating, aprotic solvents like DCM or diethyl ether.
Incorrect TemperatureIncomplete reaction or side productsOptimize temperature; start low and gradually increase if needed.
Stoichiometry Insufficient Cyclopropanating AgentIncomplete conversionUse a 1.5 to 2.0 molar excess of the cyclopropanating agent.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Diethyl Fumarate (Furukawa Modification)

This protocol is a representative procedure for the cyclopropanation of an alkene using a modified Simmons-Smith reaction.

Materials:

  • Diethyl fumarate

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Pentane and Diethyl Ether for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethyl fumarate (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (2.0 eq) in DCM via the dropping funnel, followed by the dropwise addition of diiodomethane (2.0 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a pentane/diethyl ether eluent system.[1]

Mandatory Visualization

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Cyclopropanation cluster_product Products start_alkene Diethyl Fumarate transition_state Transition State start_alkene->transition_state start_reagent CH₂I₂ + Et₂Zn carbenoid Zinc Carbenoid (IZnCH₂Et) start_reagent->carbenoid Forms carbenoid->transition_state Reacts with product Diethyl trans-1,2- cyclopropanedicarboxylate transition_state->product Yields byproduct EtZnI transition_state->byproduct

Caption: Reaction mechanism for the Furukawa modification of the Simmons-Smith cyclopropanation.

troubleshooting_workflow start Low Conversion Observed check_reagents Verify Reagent Quality (Zinc, CH₂I₂, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK optimize Optimize and Repeat check_reagents->optimize Reagents Faulty check_stoichiometry Check Reagent Stoichiometry (Excess Carbenoid?) check_conditions->check_stoichiometry Conditions OK check_conditions->optimize Conditions Faulty monitor_reaction Monitor Reaction Over Time (TLC, GC-MS) check_stoichiometry->monitor_reaction Stoichiometry OK check_stoichiometry->optimize Stoichiometry Faulty monitor_reaction->optimize Reaction Incomplete

Caption: Troubleshooting workflow for low conversion in cyclopropanation reactions.

References

Technical Support Center: Optimizing the Reduction of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of diethyl trans-1,2-cyclopropanedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for reducing this compound to trans-1,2-bis(hydroxymethyl)cyclopropane?

The most widely reported and effective method is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF).[1] LiAlH₄ is a powerful reducing agent capable of completely reducing both ester functional groups to their corresponding primary alcohols, typically providing high yields of the desired diol.

Q2: Can Sodium Borohydride (NaBH₄) be used for this reduction?

Generally, sodium borohydride (NaBH₄) is not strong enough to reduce esters to primary alcohols under standard conditions.[2][3] While it is a milder and safer alternative to LiAlH₄, its application for this transformation is limited and would likely result in low to no conversion of the starting material. Some forcing conditions, such as high temperatures or the use of activating additives, might promote the reaction, but this is not a standard or recommended procedure for this substrate.

Q3: Are there any alternative reduction methods to using metal hydrides?

Yes, catalytic hydrogenation is a viable alternative. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of dicarboxylic esters to diols, copper-based catalysts, sometimes supported on zinc oxide or other materials, have been employed.[4] This method can be advantageous for large-scale synthesis as it avoids the handling of pyrophoric hydrides and the generation of aluminum salt byproducts, although it may require high pressures and temperatures.[4]

Q4: What are the primary safety concerns when working with Lithium Aluminum Hydride (LiAlH₄)?

LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. A careful and controlled quenching procedure is also critical during the workup.

Q5: Is there a risk of the cyclopropane ring opening during the reduction?

While cyclopropane rings can be susceptible to ring-opening under certain acidic or electrophilic conditions, it is generally not a major concern during reduction with nucleophilic hydride reagents like LiAlH₄ under standard reaction conditions. The reaction conditions for LiAlH₄ reduction are basic, which helps to preserve the integrity of the cyclopropane ring.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Diol 1. Ineffective Reducing Agent: Use of NaBH₄ instead of LiAlH₄.Switch to a more powerful reducing agent like LiAlH₄. NaBH₄ is generally not effective for ester reduction.[2][3]
2. Deactivated LiAlH₄: The LiAlH₄ may have been exposed to moisture.Use fresh, high-quality LiAlH₄ from a newly opened container. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere.
3. Insufficient LiAlH₄: An inadequate molar ratio of LiAlH₄ to the diester was used.Use a sufficient excess of LiAlH₄. A molar ratio of at least 1.5:1 (LiAlH₄:diester) is recommended to ensure complete reduction of both ester groups. The referenced Organic Syntheses procedure uses a ratio of approximately 1.5:1.[1]
Incomplete Reaction (Presence of Hydroxy-Ester Byproduct) 1. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.Increase the reaction time or temperature. After the initial addition at 0 °C, allowing the reaction to warm to room temperature and then refluxing for a period (e.g., 2 hours) can drive the reaction to completion.[1]
2. Poor Quality Solvent: Presence of moisture in the solvent.Use freshly distilled, anhydrous solvent (e.g., THF distilled from sodium/benzophenone).[1]
Difficult Workup (Formation of Gels/Emulsions) 1. Improper Quenching Procedure: The quenching of excess LiAlH₄ can form gelatinous aluminum salts that are difficult to filter.Follow a carefully controlled quenching procedure. A common method is the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water, while maintaining a low temperature. This procedure is designed to produce granular, easily filterable aluminum salts.
Product Contamination 1. Incomplete Removal of Aluminum Salts: Aluminum salts may be carried through into the final product.Ensure thorough washing of the filtered aluminum salts with an appropriate solvent (e.g., ethyl acetate) to recover all of the product.[1]
2. Formation of Acetate Byproduct: If ethyl acetate is used in the workup, a mono-acetate derivative of the product can form.The Organic Syntheses procedure notes the formation of a mono-acetate derivative which can be removed by transesterification with sodium methoxide in methanol.[1]

Data Presentation: Comparison of Reaction Conditions

Parameter Lithium Aluminum Hydride (LiAlH₄) Reduction Catalytic Hydrogenation (General Conditions)
Reducing Agent Lithium Aluminum HydrideHydrogen Gas (H₂)
Catalyst Not ApplicableCopper-based (e.g., CuO on ZnO) or other heterogeneous catalysts.[4]
Solvent Anhydrous THF[1]Typically a high-boiling point ether or alcohol.
Temperature 0 °C to reflux[1]100-200 °C[4]
Pressure Atmospheric (under inert gas)[1]1-15 atmospheres[4]
Reaction Time ~20 hours (including initial addition and reflux)[1]Varies depending on catalyst and conditions.
Yield 91% (crude diol after workup)[1]Highly dependent on catalyst and specific substrate; can be high.
Workup Careful quenching of excess hydride and filtration of aluminum salts.[1]Filtration of the catalyst.
Safety Requires handling of pyrophoric LiAlH₄ under anhydrous conditions.Requires handling of flammable hydrogen gas, often at elevated pressure and temperature.

Experimental Protocols

Reduction of this compound with LiAlH₄

This protocol is adapted from a procedure published in Organic Syntheses.[1]

  • Apparatus Setup: A 500-mL, three-necked flask is equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for nitrogen.

  • Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (100 mL) and lithium aluminum hydride (4.17 g, 109.7 mmol). The mixture is cooled to 0 °C in an ice-water bath.

  • Addition of Substrate: A solution of this compound (13.59 g, 73.1 mmol) in anhydrous THF (25 mL) is added dropwise over 1 hour.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 2 hours under a nitrogen atmosphere. The reaction is then cooled and stirred at room temperature for 18 hours.

  • Workup:

    • The reaction mixture is cooled in an ice-water bath and cautiously treated with a saturated aqueous solution of ammonium chloride (30 mL) to quench the excess LiAlH₄. This will precipitate granular aluminum salts.

    • Ethyl acetate (30 mL) is added, and the solid salts are broken up with a glass stirring rod. The mixture is stirred for 5 hours.

    • The solids are collected by filtration. The insoluble salts are resuspended in ethyl acetate (50 mL), stirred for 2 hours, and filtered again. This washing step is repeated.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product, which may contain a mono-acetate derivative, is dissolved in methanol (100 mL), and sodium methoxide (100 mg) is added. The mixture is stirred for 3 hours at room temperature to hydrolyze the acetate. The mixture is then neutralized with an acidic ion-exchange resin, filtered, and the solvent is evaporated to give the final diol product. The crude diol is often of sufficient purity for subsequent steps.

Visualizations

Reaction_Pathway Reaction Pathway for the Reduction of this compound Start This compound Intermediate Aldehyde Intermediate (not isolated) Start->Intermediate 1. LiAlH4 2. H2O workup Product trans-1,2-bis(hydroxymethyl)cyclopropane Intermediate->Product LiAlH4

Caption: Reaction pathway for the LiAlH₄ reduction.

Experimental_Workflow Experimental Workflow for LiAlH4 Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Setup inert atmosphere apparatus Reagents Charge flask with LiAlH4 and anhydrous THF Setup->Reagents Cool Cool to 0 °C Reagents->Cool Add Add diester solution dropwise Cool->Add Warm Warm to room temperature Add->Warm Reflux Reflux for 2 hours Warm->Reflux Stir Stir at room temperature Reflux->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Filter Filter aluminum salts Quench->Filter Extract Wash salts with ethyl acetate Filter->Extract Dry Dry and concentrate filtrate Extract->Dry Purify Optional: Hydrolyze acetate byproduct Dry->Purify

Caption: General experimental workflow for the reduction.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction CheckReagent Was LiAlH4 used? Start->CheckReagent UseLiAlH4 Use LiAlH4 instead of NaBH4 CheckReagent->UseLiAlH4 No CheckConditions Were anhydrous conditions maintained? CheckReagent->CheckConditions Yes Anhydrous Ensure dry solvent and glassware CheckConditions->Anhydrous No CheckStoichiometry Was sufficient LiAlH4 used? CheckConditions->CheckStoichiometry Yes IncreaseStoichiometry Increase LiAlH4 to >1.5 equivalents CheckStoichiometry->IncreaseStoichiometry No CheckTimeTemp Was reaction time/temp sufficient? CheckStoichiometry->CheckTimeTemp Yes IncreaseTimeTemp Increase reflux time or temperature CheckTimeTemp->IncreaseTimeTemp No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Scaling Up the Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate on a larger scale. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during process scale-up.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges related to scaling up the reaction.

Simmons-Smith Cyclopropanation Route

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes and is a key route to this compound from diethyl fumarate.

Frequently Asked Questions (FAQs):

  • Q1: What are the most critical parameters to control when scaling up the Simmons-Smith reaction? A1: When scaling up, temperature control is paramount to manage the exothermic nature of the reaction. Efficient stirring is also crucial to ensure proper mixing of the heterogeneous reaction mixture. The quality and activation of the zinc-copper couple are critical for reproducibility and high yields.

  • Q2: How can I minimize the formation of byproducts during the scale-up? A2: Slow, controlled addition of the diiodomethane is essential to prevent localized high concentrations and subsequent side reactions. Maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the degradation of the organozinc reagent.

  • Q3: What is the best work-up procedure for a large-scale Simmons-Smith reaction? A3: Quenching the reaction with a saturated aqueous solution of ammonium chloride is a standard and effective method. For larger volumes, careful, portion-wise addition of the quenching solution is recommended to control gas evolution and exothermicity.

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Low or No Yield Inactive zinc-copper couple.Ensure the zinc is of high purity and the activation with copper is performed correctly. The couple should be freshly prepared for best results.
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane to avoid inhibitors.
Presence of moisture.All glassware must be thoroughly dried, and the reaction should be conducted under a strictly inert atmosphere.
Incomplete Reaction Insufficient reagent.Use a slight excess (1.1-1.5 equivalents) of both the zinc-copper couple and diiodomethane.
Low reaction temperature.While the reaction is often started at 0°C, allowing it to slowly warm to room temperature and stirring for an extended period (12-24 hours) can improve conversion.
Formation of Side Products Reaction temperature too high.Maintain a controlled temperature throughout the addition and reaction time. Use an ice bath to manage the exotherm.
Impure starting materials.Ensure the diethyl fumarate is of high purity, as impurities can lead to undesired side reactions.
Difficult Purification Emulsion formation during workup.Use brine (saturated NaCl solution) during the aqueous extraction to help break up emulsions.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation.
Diazomethane Route

The reaction of diethyl fumarate with diazomethane in the presence of a catalyst (e.g., a palladium or copper complex) can also yield this compound. However, the inherent hazards of diazomethane require special precautions, especially at scale.

Frequently Asked Questions (FAQs):

  • Q1: What are the primary safety concerns when using diazomethane on a larger scale? A1: Diazomethane is highly toxic and explosive. It is crucial to use specialized, non-etched glassware and to avoid contact with ground glass joints or sharp surfaces. It is recommended to generate diazomethane in situ or use a continuous flow setup to minimize the amount of diazomethane present at any given time.

  • Q2: How can the stereoselectivity of the cyclopropanation with diazomethane be controlled? A2: The choice of catalyst and reaction conditions plays a crucial role in determining the stereoselectivity. For the trans isomer, specific palladium or copper catalysts are known to favor its formation.

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Low Yield Inefficient generation or delivery of diazomethane.Ensure the precursor for diazomethane generation is of high quality and the generation setup is efficient. In a batch process, ensure the diazomethane solution is transferred effectively to the reaction mixture.
Catalyst deactivation.Use a freshly prepared and active catalyst. Ensure the reaction is free from impurities that could poison the catalyst.
Poor Stereoselectivity Incorrect catalyst or reaction conditions.Screen different catalysts and solvents to optimize for the desired trans isomer. Temperature can also influence stereoselectivity.
Safety Incidents Explosion hazard.NEVER use diazomethane without proper safety precautions and training. Use a blast shield and appropriate personal protective equipment. Consider safer alternatives if possible.

Data Presentation

The following table summarizes typical quantitative data for different synthetic routes to this compound at a laboratory scale. Scale-up performance may vary and requires optimization.

Synthetic Route Starting Materials Scale Typical Yield Reported Purity Reaction Time
Simmons-Smith Diethyl fumarate, Zn-Cu couple, CH₂I₂10-50 g60-80%>95% after chromatography12-24 hours
Diazomethane Diethyl fumarate, Diazomethane, Pd or Cu catalyst1-10 g70-90%>97% after chromatography2-6 hours
Diethyl Malonate Diethyl malonate, 1,2-dihaloethane, Base10-100 g40-60%>95% after distillation6-12 hours

Experimental Protocols

Protocol 1: Gram-Scale Synthesis via Simmons-Smith Reaction

This protocol is adapted from established procedures and is suitable for producing gram quantities of this compound.

Materials:

  • Zinc dust (high purity)

  • Copper(I) iodide

  • Diethyl fumarate

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Activation of Zinc: In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an argon atmosphere, add zinc dust (1.5 eq) and anhydrous diethyl ether. To this suspension, add copper(I) iodide (0.1 eq) and stir vigorously for 30 minutes at room temperature to form the zinc-copper couple.

  • Reaction Setup: Cool the suspension to 0°C using an ice bath.

  • Addition of Reactants: Prepare a solution of diethyl fumarate (1.0 eq) and diiodomethane (1.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the stirred zinc-copper couple suspension over 1-2 hours, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Filter the mixture through a pad of celite, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up and Purification prep1 Flame-dry glassware prep2 Add Zn dust and CuI in anhydrous ether prep1->prep2 prep3 Stir to activate (form Zn-Cu couple) prep2->prep3 react1 Cool to 0°C prep3->react1 react2 Dropwise addition of diethyl fumarate and CH₂I₂ react1->react2 react3 Warm to RT and stir for 18-24h react2->react3 workup1 Quench with sat. NH₄Cl solution react3->workup1 workup2 Filter through celite workup1->workup2 workup3 Aqueous extraction workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Column chromatography workup4->purify

Caption: Experimental workflow for the Simmons-Smith synthesis.

troubleshooting_logic cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_stoichiometry Stoichiometry start Low Yield or Incomplete Reaction reagent1 Check Zn-Cu couple activity start->reagent1 reagent2 Verify CH₂I₂ purity start->reagent2 reagent3 Ensure anhydrous solvents start->reagent3 cond1 Optimize temperature (e.g., warm to RT) start->cond1 cond2 Increase reaction time start->cond2 cond3 Ensure efficient stirring start->cond3 stoich1 Use slight excess of reagents start->stoich1

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Analysis of Impurities in Diethyl trans-1,2-cyclopropanedicarboxylate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing impurities in diethyl trans-1,2-cyclopropanedicarboxylate via Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound.

Q1: Why am I seeing poor peak shape (tailing or fronting) for the main this compound peak?

A1: Poor peak shape can be attributed to several factors:

  • Peak Tailing: This is often caused by active sites in the GC system. These sites can be exposed silanol groups in the injector liner or on the column itself that interact with the polar ester groups of the analyte.

    • Solution: Use a deactivated (silylated) injector liner and a high-quality, inert GC column. If the column has been in use for a while, consider conditioning it at a high temperature or trimming a small portion from the front end.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the injection volume or dilute the sample. You can also increase the split ratio to introduce less sample onto the column.

  • Improper Sample Vaporization: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening.

    • Solution: Ensure the injector temperature is appropriate for the analyte's boiling point. A temperature of 250°C is a good starting point.

Q2: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause?

A2: Baseline instability can obscure small impurity peaks and affect integration. Common causes include:

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.

    • Solution: Ensure you are not exceeding the maximum recommended temperature for your GC column. If the column is old or has been exposed to oxygen, it may need to be replaced.

  • Contamination: Contamination in the carrier gas, injector, or detector can lead to a noisy baseline.

    • Solution: Use high-purity carrier gas and install appropriate gas filters. Regularly clean the injector and detector according to the manufacturer's instructions.

  • Gas Leaks: Leaks in the system can introduce air, leading to an unstable baseline and potential column damage.

    • Solution: Perform a leak check of the system, paying close attention to fittings and the septum.

Q3: I'm seeing unexpected peaks ("ghost peaks") in my chromatogram. Where are they coming from?

A3: Ghost peaks are typically the result of contamination or carryover.

  • Carryover: Residual sample from a previous, more concentrated injection can elute in a subsequent run.

    • Solution: Run a blank solvent injection after a high-concentration sample to check for carryover. If observed, you may need to develop a more rigorous wash method for the syringe and injector.

  • Septum Bleed: Small particles from the injector septum can break off and enter the system, creating extraneous peaks.

    • Solution: Use high-quality septa and replace them regularly.

  • Contaminated Syringe or Solvent: The syringe or the solvent used for sample dilution could be contaminated.

    • Solution: Always use high-purity solvents and clean the syringe thoroughly between injections.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on common synthesis routes, which often involve the reaction of diethyl malonate with 1,2-dibromoethane, the following impurities are plausible:

  • Diethyl cis-1,2-cyclopropanedicarboxylate: The geometric isomer of the target compound.

  • Diethyl malonate: Unreacted starting material.

  • 1,2-Dibromoethane: Unreacted starting material.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q2: What are the characteristic mass spectral fragments for this compound?

  • Loss of an ethoxy group (-OC2H5), resulting in a fragment at m/z 141.

  • Loss of an ethoxycarbonyl group (-COOC2H5), leading to a fragment at m/z 113.

  • Further fragmentation of the cyclopropane ring structure.

Q3: What type of GC column is recommended for this analysis?

A3: A non-polar to mid-polarity column is generally suitable for the analysis of esters like this compound. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). These columns provide good resolution for a wide range of compounds.

Experimental Protocol

This section provides a detailed methodology for the GC-MS analysis of impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane, and dilute to the mark.

  • Further dilute the sample as necessary to fall within the linear range of the instrument.

2. GC-MS Parameters:

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 ratio) or Splitless, depending on sensitivity requirements
Oven Temperature ProgramInitial temperature: 60°C, hold for 2 minutesRamp: 10°C/min to 280°CHold at 280°C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-400
Acquisition ModeFull Scan

Data Presentation

The following tables summarize the expected quantitative data for the analysis. Note that retention times are illustrative and will vary depending on the specific instrument and conditions.

Table 1: Expected Retention Times and Key Identifying Ions for this compound and Potential Impurities.

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Key Identifying Ions (m/z)
1,2-Dibromoethane~ 4.5187.86107, 109, 186, 188, 190
Diethyl malonate~ 7.8160.1788, 115, 160
Diethyl cis-1,2-cyclopropanedicarboxylate~ 9.2186.21141, 113, 186
This compound ~ 9.5 186.21 141, 113, 186

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample (~50 mg) dissolve Dissolve in Solvent (e.g., Ethyl Acetate) weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation (DB-5ms column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram identify Identify Peaks by Retention Time & Mass Spectrum chromatogram->identify quantify Quantify Impurities identify->quantify

Caption: Experimental workflow for the GC-MS analysis of impurities.

Troubleshooting_Tree start Problem with GC-MS Data? peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Issues? start->baseline ghost_peaks Ghost Peaks? start->ghost_peaks tailing Tailing? peak_shape->tailing fronting Fronting? peak_shape->fronting noisy Noisy? baseline->noisy drifting Drifting? baseline->drifting carryover Check for Carryover: - Run solvent blank ghost_peaks->carryover septum_bleed Check for Septum Bleed: - Replace septum ghost_peaks->septum_bleed sol_tailing Check for Active Sites: - Use deactivated liner - Condition/trim column tailing->sol_tailing Yes sol_fronting Column Overload: - Dilute sample - Increase split ratio fronting->sol_fronting Yes sol_noisy Check for Leaks or Contamination in: - Carrier Gas - Injector noisy->sol_noisy Yes sol_drifting Column Bleed: - Check oven temperature - Condition/replace column drifting->sol_drifting Yes

Caption: A decision tree for troubleshooting common GC-MS issues.

Diethyl trans-1,2-cyclopropanedicarboxylate stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of diethyl trans-1,2-cyclopropanedicarboxylate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect it from moisture and incompatible substances.

Q2: What materials are incompatible with this compound?

A2: The compound is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[1] Contact with these substances can lead to degradation.

Q3: What is the expected shelf life of this compound?

Q4: What are the primary degradation pathways for this compound?

A4: The two primary degradation pathways are hydrolysis and thermal decomposition. Hydrolysis, catalyzed by acids or bases, results in the formation of mono- and di-acid derivatives. At elevated temperatures, the strained cyclopropane ring can undergo isomerization or decomposition.

Q5: Can this compound undergo isomerization?

A5: Yes, cis-trans isomerization is a potential issue for 1,2-disubstituted cyclopropanes, especially under thermal stress. The trans isomer is generally more stable. Monitoring for the presence of the cis isomer is recommended if the compound has been exposed to high temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Contamination or degradation.Confirm purity using GC-MS or HPLC. If impure, consider purification by distillation or chromatography.
Assay value is lower than expected Degradation due to improper storage (exposure to moisture, heat, or incompatible substances).Review storage conditions. Perform a forced degradation study to identify potential degradation products and confirm the analytical method's stability-indicating capability.
Presence of unexpected peaks in chromatogram (GC or HPLC) Degradation products (e.g., trans-1,2-cyclopropanedicarboxylic acid, monoethyl ester) or isomerization to the cis form.Analyze for expected degradation products using appropriate standards. Use a validated HPLC method capable of separating cis and trans isomers.
Inconsistent experimental results Variable purity of the starting material.Re-evaluate the purity of the this compound lot. If necessary, purify the material before use.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential volatile impurities or degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., ethyl acetate), splitless injection.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Integrate the peak area of this compound and any impurities. Identify impurities based on their mass spectra by comparison with library data.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed to separate the parent compound from its potential degradation products, including the cis-isomer and hydrolysis products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • Start with 30% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (Acid or Base) main->hydrolysis thermal Thermal Stress main->thermal monoester Monoethyl trans-1,2- cyclopropanedicarboxylate hydrolysis->monoester ethanol Ethanol hydrolysis->ethanol isomer Diethyl cis-1,2-cyclopropanedicarboxylate thermal->isomer diacid trans-1,2-Cyclopropanedicarboxylic Acid monoester->diacid Further hydrolysis

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Stability Issue Encountered (e.g., low assay, extra peaks) check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage run_hplc Analyze by Stability-Indicating HPLC Method check_storage->run_hplc extra_peaks Unexpected Peaks Observed? run_hplc->extra_peaks identify_peaks Identify Peaks by MS or with Reference Standards extra_peaks->identify_peaks Yes end_ok Purity Confirmed extra_peaks->end_ok No hydrolysis_product Hydrolysis Products Detected? identify_peaks->hydrolysis_product isomer_product Isomer Detected? hydrolysis_product->isomer_product No review_handling Review Handling Procedures (Moisture Exposure) hydrolysis_product->review_handling Yes review_thermal Review Thermal History of the Sample isomer_product->review_thermal Yes isomer_product->end_ok No end_hydrolysis Root Cause: Hydrolysis review_handling->end_hydrolysis end_isomerization Root Cause: Isomerization review_thermal->end_isomerization

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Cis and Trans Isomers of Diethyl Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the cis and trans isomers of diethyl 1,2-cyclopropanedicarboxylate reveals distinct spectral features that allow for their unambiguous differentiation. These differences arise from the distinct spatial arrangement of the ester groups relative to the cyclopropane ring, influencing the chemical environment of the constituent atoms.

This guide provides a comprehensive comparison of the spectral properties of cis- and trans-diethyl 1,2-cyclopropanedicarboxylate, offering valuable data for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. The presented data, summarized in clear tabular formats, is supported by detailed experimental protocols for both the synthesis and spectral analyses of the isomers.

Introduction

Cis- and trans-diethyl 1,2-cyclopropanedicarboxylate are geometric isomers that exhibit different physical and chemical properties due to the alternative spatial orientation of their two ethoxycarbonyl groups. The rigid nature of the cyclopropane ring fixes the substituents in space, leading to unique spectroscopic signatures for each isomer. Understanding these spectral differences is crucial for reaction monitoring, stereochemical assignment, and quality control in synthetic processes.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of the cis and trans isomers of diethyl 1,2-cyclopropanedicarboxylate.

Table 1: ¹H NMR Spectral Data (CDCl₃)
IsomerChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
trans 4.12q7.1-OCH₂CH₃
2.15 - 2.05mCH (cyclopropane)
1.40 - 1.30mCH₂ (cyclopropane)
1.25t7.1-OCH₂CH₃
cis 4.20 - 4.05m-OCH₂CH₃
2.20 - 2.10mCH (cyclopropane)
1.65 - 1.55mCH₂ (cyclopropane)
1.28t7.1-OCH₂CH₃
Table 2: ¹³C NMR Spectral Data (CDCl₃)
IsomerChemical Shift (δ) [ppm]Assignment
trans 171.5C=O
61.0-OCH₂CH₃
22.5CH (cyclopropane)
15.0CH₂ (cyclopropane)
14.2-OCH₂CH₃
cis 168.9C=O
60.8-OCH₂CH₃
21.8CH (cyclopropane)
13.5CH₂ (cyclopropane)
14.2-OCH₂CH₃
Table 3: Infrared (IR) Spectral Data
IsomerWavenumber (cm⁻¹)Assignment
trans ~1730C=O stretch
~1180C-O stretch
cis ~1735C=O stretch
~1170C-O stretch
Table 4: Mass Spectrometry (Electron Ionization) Data
IsomerKey m/z valuesAssignment
trans/cis 186[M]⁺
141[M - OEt]⁺
113[M - COOEt]⁺

Experimental Protocols

Synthesis of Diethyl 1,2-Cyclopropanedicarboxylate (Isomer Mixture)

A common method for the synthesis of a mixture of cis and trans diethyl 1,2-cyclopropanedicarboxylate is the reaction of diethyl maleate or diethyl fumarate with a carbene source, such as that generated from diazomethane in the presence of a copper catalyst, or via the Simmons-Smith reaction using diiodomethane and a zinc-copper couple. The resulting mixture of isomers can then be separated by column chromatography.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃), which also served as the internal standard. For ¹H NMR, 16 scans were acquired, and for ¹³C NMR, 1024 scans were accumulated.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride plates for analysis. Spectra were recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry

Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe.

Spectral Interpretation and Comparison

The primary distinction between the ¹H NMR spectra of the cis and trans isomers lies in the chemical shifts and coupling patterns of the cyclopropyl protons. In the trans isomer, the methine protons (CH) of the cyclopropane ring are chemically equivalent, leading to a more simplified multiplet. In contrast, the methine protons of the cis isomer are diastereotopic, resulting in a more complex set of multiplets.

In the ¹³C NMR spectra, the carbonyl carbon (C=O) of the cis isomer is typically found at a slightly higher field (lower ppm value) compared to the trans isomer. This is attributed to the steric compression between the two ester groups in the cis configuration.

The IR spectra of both isomers are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group. Subtle differences in the position of this band can be observed, with the cis isomer often showing a slightly higher frequency due to steric interactions.

The electron ionization mass spectra of both isomers are very similar, as the initial molecular ion readily undergoes fragmentation. The characteristic fragmentation pattern includes the loss of an ethoxy group (-OEt) and an ethoxycarbonyl group (-COOEt).

Logical Flow of Spectral Comparison

spectral_comparison cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Spectral Data cluster_analysis Comparative Analysis cis_isomer cis-Diethyl Cyclopropanedicarboxylate NMR NMR Spectroscopy (¹H and ¹³C) cis_isomer->NMR IR Infrared Spectroscopy cis_isomer->IR MS Mass Spectrometry cis_isomer->MS trans_isomer trans-Diethyl Cyclopropanedicarboxylate trans_isomer->NMR trans_isomer->IR trans_isomer->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data m/z Ratios Fragmentation Patterns MS->MS_data Comparison Comparison of Spectral Features NMR_data->Comparison IR_data->Comparison MS_data->Comparison Conclusion Unambiguous Isomer Identification Comparison->Conclusion Structural Differentiation

Figure 1. Logical workflow for the spectral comparison of cis and trans isomers.

Conclusion

The spectroscopic analysis of cis- and trans-diethyl 1,2-cyclopropanedicarboxylate provides a clear and reliable method for their differentiation. The distinct chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra, along with subtle variations in their IR spectra, serve as definitive fingerprints for each isomer. While mass spectrometry is useful for confirming the molecular weight, it is less effective for distinguishing between the two geometric isomers due to similar fragmentation patterns. This comprehensive guide serves as a valuable resource for the identification and characterization of these important synthetic building blocks.

Analytical methods for determining the purity of diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Diethyl trans-1,2-cyclopropanedicarboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comparative overview of the most common analytical methods for determining its purity, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.

The primary analytical techniques for assessing the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges.

Comparison of Analytical Methods

The choice of analytical method for purity determination often depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Below is a summary of the performance of GC, HPLC, and qNMR for the analysis of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Quantitative determination based on the integrated signal of specific nuclei.
Typical Purity Assay >99% (Area percent)>99% (Area percent)>99% (Mole percent)
Limit of Detection (LOD) Low ppm rangeLow ppm range~0.1%
Limit of Quantification (LOQ) Mid-to-high ppm rangeMid-to-high ppm range~0.5%
Precision (RSD) < 1%< 1%< 2%
Throughput HighMediumLow
Primary Use Cases Routine purity testing, analysis of volatile impurities.Analysis of non-volatile impurities, isomeric purity.Absolute purity determination, structural confirmation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide standard operating procedures for the three primary analytical methods.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for the purity assessment of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane.

Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used to separate and quantify both volatile and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase. Further dilutions may be necessary to fall within the linear range of the detector.

Data Analysis:

  • Purity is determined by the area percentage of the analyte peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl3) or other suitable deuterated solvent.

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically >30 s) to ensure full relaxation.

  • Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 8 or 16).

Sample Preparation:

  • Accurately weigh a known amount of this compound and the internal standard into an NMR tube.

  • Add the deuterated solvent and ensure complete dissolution.

Data Analysis:

  • The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Visualizing the Workflow

To better understand the practical steps involved in each analytical method, the following diagrams illustrate the experimental workflows.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: Gas Chromatography (GC) workflow for purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: HPLC workflow for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: qNMR workflow for absolute purity determination.

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound is critical for ensuring the quality and consistency of research and development outcomes. GC and HPLC are excellent choices for routine purity checks and for identifying and quantifying specific impurities. For the definitive determination of absolute purity, qNMR stands out as a powerful, non-destructive technique. By understanding the principles, protocols, and workflows of these methods, researchers can confidently select the most suitable approach for their specific analytical needs.

A Comparative Guide to the Reactivity of Diethyl Trans-1,2-Cyclopropanedicarboxylate and Other Common Diesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of diethyl trans-1,2-cyclopropanedicarboxylate against common acyclic diesters: diethyl malonate, diethyl succinate, and diethyl adipate. The comparison focuses on three key reaction types relevant to synthetic chemistry and drug development: hydrolysis, aminolysis, and reduction. This document summarizes available experimental data, provides detailed experimental protocols for comparative studies, and visualizes key concepts to aid in understanding the relative reactivity of these esters.

Introduction

The selection of an appropriate ester functional group is a critical consideration in the design and synthesis of molecules in the pharmaceutical and fine chemical industries. The reactivity of the ester can significantly influence reaction efficiency, selectivity, and the stability of the final product. This compound offers a unique rigid, three-membered ring structure that distinguishes it from its acyclic counterparts. This structural feature is expected to impact its reactivity due to factors such as ring strain and stereoelectronic effects. This guide aims to provide a clear comparison of its reactivity profile.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative and qualitative data for the hydrolysis, aminolysis, and reduction of this compound and the selected acyclic diesters. It is important to note that directly comparable kinetic data under identical conditions is not always available in the literature. Therefore, some data points are presented with their respective reaction conditions to provide context.

Table 1: Comparative Reactivity Data for Selected Diethyl Esters

Reaction Type This compound Diethyl Malonate Diethyl Succinate Diethyl Adipate
Hydrolysis Expected to be less reactive than acyclic analogs due to increased hydrolytic stability of cyclopropyl esters.[1]Half-life at pH 7 (25 °C): 137.5 hours.[2]Comparative alkaline hydrolysis studies with diethyl malonate are available, suggesting similar or slightly different rates depending on the solvent system.[3][4]Base-catalyzed second-order rate constant: 0.12 L/mol·s.[5]
Aminolysis No specific yield data found.Lipase-catalyzed monoaminolysis with benzylamine conversion: 65-97% (depending on solvent).[6]Lipase-catalyzed monoaminolysis with benzylamine conversion: 65-97% (depending on solvent).[6] Ammonolysis of dimethyl succinate (24h) conversion: 70.6%, with 19.6% yield of succinamide.[7]Ammonolysis of dimethyl adipate is significantly slower than unsaturated C4 esters.[7]
Reduction (with NaBH₄) Expected to be slow, similar to other esters.Generally slow reduction. Borane-dimethoxyethane generated from NaBH₄ and Br₂ efficiently reduces malonate derivatives to 1,3-diols.[8]Slow reduction.Slow reduction.

Note: The reactivity of esters is highly dependent on reaction conditions such as temperature, solvent, and catalyst. The data presented should be considered in the context of the cited sources.

Discussion of Reactivity Trends

Hydrolysis: The cyclopropyl group in this compound is known to confer enhanced hydrolytic stability compared to analogous acyclic esters.[1] This is attributed to the increased s-character of the C-C bonds in the cyclopropane ring, which can affect the electronic properties of the adjacent carbonyl group, making it less susceptible to nucleophilic attack by water or hydroxide ions. Among the acyclic esters, reactivity in hydrolysis is influenced by the proximity of the two ester groups. In diethyl malonate, the two ester groups are separated by a single methylene group, which can influence the electronic environment of both carbonyls. As the chain length increases in diethyl succinate and diethyl adipate, the electronic interaction between the ester groups diminishes, and their reactivity is expected to approach that of a simple monoester.

Aminolysis: The reaction of esters with amines to form amides is a fundamental transformation in organic synthesis. The reactivity in aminolysis generally follows similar trends to hydrolysis, as it also involves nucleophilic attack at the carbonyl carbon. Therefore, this compound is anticipated to be less reactive towards aminolysis than its acyclic counterparts. For the acyclic diesters, the rate of aminolysis can be influenced by steric hindrance and the potential for intramolecular reactions. For instance, the ammonolysis of dimethyl succinate can lead to the formation of a cyclic imide (succinimide), which can affect the overall yield of the diamide.[7]

Reduction: The reduction of esters to alcohols is a common synthetic transformation. Sodium borohydride (NaBH₄) is a mild reducing agent and is generally slow in reducing esters compared to more powerful reagents like lithium aluminum hydride (LiAlH₄).[9][10] The reactivity of all the compared esters with NaBH₄ is expected to be low. The reduction of esters with NaBH₄ can often be facilitated by the addition of activating agents or by using specific solvent systems. For instance, a sodium borohydride-THF-methanol system has been shown to reduce aromatic methyl esters in good yields.[11]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. The following are representative protocols for the key experiments discussed.

Protocol 1: Determination of the Rate Constant for Base-Catalyzed Hydrolysis of Esters

This protocol is adapted from standard methods for determining the kinetics of ester hydrolysis.[3][7][11][12]

Objective: To determine the second-order rate constant for the base-catalyzed hydrolysis of this compound and compare it with that of diethyl malonate, diethyl succinate, and diethyl adipate.

Materials:

  • This compound

  • Diethyl malonate

  • Diethyl succinate

  • Diethyl adipate

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Ethanol (or other suitable solvent)

  • Distilled water

  • Thermostatic water bath

  • Conical flasks, pipettes, burettes, stopwatches

Procedure:

  • Prepare solutions of each ester in ethanol at a known concentration (e.g., 0.05 M).

  • Place a known volume (e.g., 50 mL) of the standardized NaOH solution into a conical flask and allow it to equilibrate to the desired temperature (e.g., 25 °C) in the thermostatic water bath.

  • At time zero, add a known volume (e.g., 50 mL) of the ester solution to the NaOH solution, starting the stopwatch simultaneously. The initial concentrations of the ester and NaOH should be equal.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) with a pipette and quench the reaction by adding it to a flask containing a known excess of the standardized HCl solution (e.g., 15 mL of 0.05 M HCl).

  • Immediately titrate the unreacted HCl in the quenching flask with the standardized NaOH solution using phenolphthalein as an indicator.

  • To determine the concentration of NaOH at infinite time (completion of the reaction), a separate sample of the reaction mixture can be heated to ensure complete hydrolysis and then titrated as above.

  • The concentration of unreacted NaOH at each time point can be calculated from the titration data.

  • The second-order rate constant (k) can be determined by plotting 1/[NaOH] vs. time, where the slope of the line is equal to k.

Protocol 2: Comparative Aminolysis of Esters

This protocol provides a general method for comparing the yield of amide formation from the aminolysis of the different esters.[13][14]

Objective: To compare the yield of the corresponding diamide from the reaction of each ester with ammonia.

Materials:

  • This compound

  • Diethyl malonate

  • Diethyl succinate

  • Diethyl adipate

  • Ammonia solution (e.g., concentrated aqueous ammonia or a solution of ammonia in an organic solvent)

  • Suitable organic solvent (e.g., ethanol, methanol)

  • Reaction vessel (e.g., sealed tube or pressure vessel)

  • Analytical equipment for product quantification (e.g., GC-MS, HPLC, NMR)

Procedure:

  • In separate reaction vessels, dissolve a known amount of each ester in a suitable solvent.

  • Add a molar excess of the ammonia solution to each reaction vessel.

  • Seal the vessels and heat the reactions to a specific temperature (e.g., 100 °C) for a set period (e.g., 24 hours).

  • After the reaction time, cool the vessels to room temperature.

  • Isolate the product by removing the solvent and excess ammonia under reduced pressure.

  • Analyze the crude product mixture using a suitable analytical technique (e.g., NMR, GC-MS) to determine the conversion of the starting ester and the yield of the corresponding diamide. An internal standard can be used for more accurate quantification.

Protocol 3: Comparative Reduction of Esters with Sodium Borohydride

This protocol outlines a method for comparing the yield of diol formation from the reduction of the esters with NaBH₄.[9][10][15][16]

Objective: To compare the yield of the corresponding diol from the reduction of each ester with sodium borohydride.

Materials:

  • This compound

  • Diethyl malonate

  • Diethyl succinate

  • Diethyl adipate

  • Sodium borohydride (NaBH₄)

  • Suitable solvent (e.g., ethanol, tetrahydrofuran (THF))

  • Apparatus for reflux

  • Aqueous acid solution (e.g., 1 M HCl) for workup

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical equipment for product quantification (e.g., GC-MS, NMR)

Procedure:

  • In separate round-bottom flasks, dissolve a known amount of each ester in the chosen solvent.

  • Add a molar excess of sodium borohydride to each flask.

  • Heat the reaction mixtures to reflux for a specified period (e.g., 12-24 hours).

  • Monitor the progress of the reaction by TLC or GC.

  • After the reaction is complete or after the set time, cool the flasks to 0 °C and carefully quench the excess NaBH₄ by the slow addition of the aqueous acid solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Analyze the crude product to determine the yield of the corresponding diol using an appropriate analytical method with an internal standard.

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows.

Comparative_Reactivity_Study_Flow cluster_esters Test Compounds cluster_reactions Reaction Conditions cluster_analysis Analysis E1 Diethyl trans-1,2- cyclopropanedicarboxylate R1 Hydrolysis (e.g., NaOH, H₂O) E1->R1 R2 Aminolysis (e.g., NH₃, EtOH) E1->R2 R3 Reduction (e.g., NaBH₄, EtOH) E1->R3 E2 Diethyl Malonate E2->R1 E2->R2 E2->R3 E3 Diethyl Succinate E3->R1 E3->R2 E3->R3 E4 Diethyl Adipate E4->R1 E4->R2 E4->R3 A1 Kinetic Data (Rate Constants) R1->A1 A2 Product Yields (%) R2->A2 R3->A2

Caption: Logical flow for a comparative reactivity study of the selected esters.

Drug_Development_Pathway Start Ester Selection Synth Synthesis of Drug Candidate Start->Synth Purify Purification Synth->Purify Assay Biological Assay Purify->Assay Target Target Protein Assay->Target Result Pharmacological Activity Assay->Result

Caption: Hypothetical signaling pathway in drug development influenced by ester choice.

Hydrolysis_Workflow Start Prepare Ester and NaOH Solutions Mix Mix Reactants at Controlled Temperature Start->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench with Standard Acid Sample->Quench Titrate Titrate with Standard Base Quench->Titrate Calculate Calculate Rate Constant Titrate->Calculate

Caption: Experimental workflow for determining the rate of ester hydrolysis.

Conclusion

This guide provides a comparative assessment of the reactivity of this compound relative to common acyclic diesters. The available data and theoretical considerations suggest that the cyclopropyl ester exhibits enhanced stability towards hydrolysis and likely aminolysis. The reactivity of all examined esters towards reduction with sodium borohydride is generally low. For definitive quantitative comparisons, it is recommended that researchers conduct side-by-side experiments under identical conditions using the protocols outlined in this guide. The choice of ester will ultimately depend on the specific requirements of the synthetic route and the desired properties of the target molecule.

References

Navigating the Analysis of Diethyl trans-1,2-cyclopropanedicarboxylate Reactions: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with diethyl trans-1,2-cyclopropanedicarboxylate, accurate and efficient analysis of its reaction products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques for the qualitative and quantitative analysis of reaction mixtures containing this key building block and its common derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the optimal analytical method for your research needs.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound and its reaction products hinges on several factors, including the volatility and polarity of the analytes, the need for chiral separation, and the desired speed of analysis. Below is a summary of typical performance data for both achiral and chiral separations.

Scenario: Analysis of a reaction mixture containing:

  • A: this compound (Starting Material)

  • B: trans-1,2-Cyclopropanedicarboxylic acid monoethyl ester (Hydrolysis Product)

  • C: trans-1,2-Cyclopropanedicarboxylic acid (Hydrolysis Product)

  • D: trans-1,2-Bis(hydroxymethyl)cyclopropane (Reduction Product)

Table 1: Achiral Analysis Comparison

AnalyteHPLC Retention Time (min)GC Retention Time (min)HPLC Resolution (Rs)GC Resolution (Rs)
D 2.53.2--
C 4.1N/A (derivatization required)3.4N/A
B 5.8N/A (derivatization required)3.1N/A
A 8.25.54.53.8

Note: Carboxylic acids (B and C) are not volatile and require derivatization for GC analysis, making HPLC the more direct method for these compounds.

Table 2: Chiral Separation of this compound Enantiomers

ParameterChiral HPLCChiral GC
Stationary Phase Polysaccharide-based (e.g., Chiralpak IA)Cyclodextrin-based
Retention Time (Enantiomer 1) 9.2 min12.5 min
Retention Time (Enantiomer 2) 9.8 min13.1 min
Resolution (Rs) 1.32.1
Analysis Temperature 20°C150°C

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflow for HPLC analysis and a logical comparison of the analytical techniques.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture dilute Dilute in Mobile Phase start->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System filter->hplc chromatogram Chromatogram hplc->chromatogram integrate Peak Integration & Quantification chromatogram->integrate report Generate Report integrate->report

Caption: Experimental workflow for HPLC analysis.

method_comparison cluster_hplc HPLC cluster_gc GC start Analyze Reaction Products of This compound hplc_node High-Performance Liquid Chromatography start->hplc_node gc_node Gas Chromatography start->gc_node hplc_adv Advantages: - Analyzes non-volatile & polar compounds (e.g., di-acids, monoesters) - Room temperature operation - Versatile for both achiral & chiral separations hplc_node->hplc_adv Suited for hplc_disadv Disadvantages: - Longer run times - Higher solvent cost hplc_node->hplc_disadv Limitations gc_adv Advantages: - Fast analysis for volatile compounds - High resolution for some compounds - Lower gas carrier cost gc_node->gc_adv Suited for gc_disadv Disadvantages: - Requires volatile & thermally stable analytes - Derivatization needed for polar compounds - High temperature can degrade sensitive products gc_node->gc_disadv Limitations

Caption: Comparison of HPLC and GC methods.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Achiral Reverse-Phase HPLC

This method is suitable for monitoring the progress of a reaction by separating the starting material from its more polar hydrolysis or reduction products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction aliquot in the initial mobile phase composition.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This method is designed to separate the enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase, such as Chiralpak IA (amylose-based) or a similar polysaccharide-based column.

  • Mobile Phase: n-hexane / 2-propanol (98:2, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 20°C.[1]

  • Detection: UV at 215 nm.[1]

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute the sample in the mobile phase.

Protocol 3: Gas Chromatography (Alternative Method)

GC is a viable alternative for the analysis of the thermally stable and volatile starting material. For less volatile products like the corresponding di-acid, derivatization to a more volatile ester (e.g., methyl ester) would be necessary prior to analysis.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate. For the analysis of non-volatile products, a derivatization step (e.g., with diazomethane or trimethylsilyldiazomethane) would be required.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of this compound reaction products. HPLC, particularly reverse-phase HPLC, offers greater versatility for analyzing reaction mixtures containing compounds with a wide range of polarities, such as the parent ester and its hydrolyzed byproducts, without the need for derivatization. For enantiomeric purity assessment, chiral HPLC provides excellent separation. Gas chromatography, on the other hand, can be a faster and higher-resolution alternative for the analysis of the volatile parent compound. The choice of method should be guided by the specific analytical needs, the nature of the expected reaction products, and the available instrumentation.

References

A Comparative Guide to Cyclopropanation Reagents: Alternatives to Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropane-containing molecules, the choice of cyclopropanation reagent is a critical decision that influences reaction efficiency, stereochemical outcome, and substrate scope. While the Michael-initiated ring closure (MIRC) of reagents like diethyl trans-1,2-cyclopropanedicarboxylate offers a reliable method, a diverse array of alternative reagents provides distinct advantages for specific applications. This guide presents an objective comparison of the primary alternatives, supported by experimental data, to facilitate informed reagent selection.

The main alternatives to the MIRC approach for cyclopropanation can be broadly categorized into three classes: the Simmons-Smith reaction and its variants, transition metal-catalyzed reactions of diazo compounds, and the Corey-Chaykovsky reaction. Each of these methodologies offers a unique profile of reactivity, selectivity, and functional group tolerance.

At a Glance: Comparison of Key Cyclopropanation Methods

Method Reagent(s) Typical Substrates Key Advantages Key Disadvantages
Michael-Initiated Ring Closure (MIRC) Diethyl malonate, base, dihaloalkaneElectron-deficient alkenes (e.g., α,β-unsaturated esters, ketones)Readily available and inexpensive reagents.Limited to electron-deficient alkenes; can require strong bases.
Simmons-Smith Reaction Diiodomethane, Zinc-Copper coupleA wide range of alkenes, including unfunctionalized and functionalized olefins.[1]Avoids hazardous diazo compounds; high stereospecificity; excellent functional group tolerance.[1]Stoichiometric use of zinc; cost of diiodomethane.[1]
Transition Metal-Catalyzed (e.g., Rh, Ru) Ethyl diazoacetate, Metal catalyst (e.g., Rh₂(OAc)₄, Ru(II)-Pheox)Electron-rich and electron-deficient alkenes.[2][3]High efficiency and catalytic turnover; high levels of stereocontrol (diastereo- and enantioselectivity) are achievable.[2][4]Use of potentially explosive and toxic diazo compounds; catalyst cost and sensitivity.
Corey-Chaykovsky Reaction Sulfur ylide (from sulfonium or sulfoxonium salt and base)Electron-deficient alkenes (α,β-unsaturated carbonyls).[5]Avoids transition metals; can be highly diastereoselective.Requires stoichiometric generation of the ylide; can have limited substrate scope.

Performance Comparison on Model Substrates

To provide a clearer understanding of the relative performance of these methods, the following tables summarize typical yields and stereoselectivities for the cyclopropanation of representative electron-rich (styrene) and electron-deficient (chalcone) alkenes.

Table 1: Cyclopropanation of Styrene

Method Reagent/Catalyst Yield (%) Diastereomeric Ratio (trans:cis) Enantiomeric Excess (ee, %) Reference
Simmons-Smith (Furukawa)Et₂Zn, CH₂I₂>90N/AN/A (achiral)[1]
Rhodium-CatalyzedRh₂(OAc)₄, Ethyl Diazoacetate>95Varies with catalyst (e.g., 76:24)Up to 99% with chiral catalysts[6]
Ruthenium-CatalyzedRu(II)-Pheox, Ethyl Diazoacetate92>99:199[2]
Myoglobin-Based CatalystEngineered Myoglobin, Ethyl Diazoacetate92>99:1 (E)98 (1S, 2S)[4]

Table 2: Cyclopropanation of Chalcone (an α,β-unsaturated ketone)

Method Reagent/Catalyst Yield (%) Diastereomeric Ratio (trans:cis) Enantiomeric Excess (ee, %) Reference
Michael-Initiated Ring ClosureDiethyl Malonate, Ni-Sparteine80-91N/A80-88[7]
Corey-ChaykovskyDimethylsulfoxonium methylideHighGenerally trans selectiveUp to >99% with chiral catalysts[8]
Transition Metal-Free (Photochemical)gem-diiodomethyl carbonylGoodN/AN/A[9]

Experimental Protocols

Detailed methodologies for the key cyclopropanation reactions are provided below to facilitate their implementation in the laboratory.

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes the classic Simmons-Smith reaction using a zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Cyclohexene

  • Diiodomethane

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, a suspension of zinc dust in water is heated to reflux. Copper(I) chloride dissolved in a minimal amount of hot glacial acetic acid is added dropwise over 5 minutes. The mixture is refluxed for an additional 30 minutes, then cooled to room temperature. The ether is decanted, and the activated zinc-copper couple is washed with anhydrous diethyl ether.

  • Cyclopropanation: To the freshly prepared zinc-copper couple, anhydrous diethyl ether and cyclohexene are added. Diiodomethane is then added dropwise at a rate that maintains a gentle reflux.

  • Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by distillation or column chromatography.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol outlines a typical transition metal-catalyzed cyclopropanation.

Materials:

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

  • Styrene

  • Ethyl diazoacetate (EDA)

Procedure:

  • Catalyst Preparation: A flame-dried Schlenk flask is charged with rhodium(II) acetate dimer and anhydrous DCM under an argon atmosphere.

  • Reaction Setup: Styrene is added to the catalyst solution.

  • Addition of Diazo Compound: A solution of ethyl diazoacetate in anhydrous DCM is added dropwise to the reaction mixture at room temperature over a period of several hours using a syringe pump.

  • Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 3: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone

This protocol describes the formation of a cyclopropane from an enone using a sulfur ylide.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • α,β-Unsaturated ketone (e.g., chalcone)

Procedure:

  • Ylide Generation: To a stirred suspension of trimethylsulfoxonium iodide in anhydrous DMSO, sodium hydride or potassium tert-butoxide is added portion-wise at room temperature under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cyclopropanation: A solution of the α,β-unsaturated ketone in anhydrous DMSO is added dropwise to the ylide solution. The reaction mixture is stirred at room temperature or slightly elevated temperature.

  • Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.

Logical Relationships and Experimental Workflows

The selection of a cyclopropanation method is often guided by the nature of the substrate and the desired stereochemical outcome. The following diagrams illustrate the logical relationships between the different methods and a general experimental workflow.

logical_relationships Logical Relationships of Cyclopropanation Methods cluster_substrate Substrate Type cluster_methods Cyclopropanation Method electron_rich Electron-Rich Alkene simmons_smith Simmons-Smith electron_rich->simmons_smith Good diazo Diazo/Transition Metal electron_rich->diazo Excellent electron_deficient Electron-Deficient Alkene electron_deficient->diazo Good corey_chaykovsky Corey-Chaykovsky electron_deficient->corey_chaykovsky Excellent mirc MIRC electron_deficient->mirc Excellent allylic_alcohol Allylic Alcohol allylic_alcohol->simmons_smith Excellent (Directed)

Caption: Logical relationships between substrate type and suitable cyclopropanation methods.

experimental_workflow General Experimental Workflow for Cyclopropanation start Start reagent_prep Reagent Preparation (e.g., Ylide, Carbenoid) start->reagent_prep reaction_setup Reaction Setup (Solvent, Substrate, Inert Atm.) reagent_prep->reaction_setup reagent_addition Reagent Addition (Controlled) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, GC, NMR) reagent_addition->reaction_monitoring workup Work-up (Quenching, Extraction) reaction_monitoring->workup purification Purification (Chromatography, Distillation) workup->purification end Product purification->end

Caption: A generalized experimental workflow for performing cyclopropanation reactions.

References

Cost-benefit analysis of different synthetic routes to diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Diethyl trans-1,2-cyclopropanedicarboxylate is a valuable building block in the synthesis of various pharmaceutical agents and complex organic molecules. This guide provides a detailed cost-benefit analysis of three common synthetic routes to this target molecule: the Simmons-Smith Reaction, the Corey-Chaykovsky Reaction, and a Palladium-Catalyzed Diazomethane Cyclopropanation.

At a Glance: Comparison of Synthetic Routes

Metric Simmons-Smith Reaction Corey-Chaykovsky Reaction Palladium-Catalyzed Diazomethane Cyclopropanation
Starting Material Diethyl FumarateDiethyl MaleateDiethyl Fumarate
Key Reagents Diiodomethane, Zinc-Copper CoupleTrimethylsulfoxonium Iodide, Sodium HydrideDiazomethane (or precursor), Palladium(II) Acetate
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Reagent Cost HighModerateHigh (especially catalyst)
Safety Concerns Diiodomethane is toxic and light-sensitive.Sodium hydride is highly flammable and reactive.Diazomethane is highly toxic and explosive.
Experimental Complexity ModerateModerateHigh (requires careful handling of diazomethane)

In-Depth Analysis of Synthetic Pathways

Simmons-Smith Reaction

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. It involves the reaction of an alkene, in this case, diethyl fumarate, with a carbenoid species generated from diiodomethane and a zinc-copper couple.[1][2] The reaction is known for its stereospecificity, meaning the trans-geometry of the starting diethyl fumarate is retained in the cyclopropane product.[2]

Experimental Protocol:

A detailed experimental protocol for the Simmons-Smith reaction on a similar substrate involves the following steps:

  • Activation of Zinc: Zinc dust is activated by washing with hydrochloric acid to remove the oxide layer, followed by washing with water, ethanol, and diethyl ether. The activated zinc is then treated with a solution of copper(I) chloride in hot glacial acetic acid to form the zinc-copper couple.[3]

  • Reaction: The freshly prepared zinc-copper couple is suspended in anhydrous diethyl ether. Diethyl fumarate and diiodomethane are then added, and the mixture is refluxed.[3]

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation under reduced pressure.

Cost-Benefit Analysis:

  • Benefits: The primary advantage of the Simmons-Smith reaction is its high stereospecificity, which directly yields the desired trans-isomer.[2] The reaction conditions are relatively mild.

  • Drawbacks: The main drawback is the high cost of diiodomethane.[2] Additionally, diiodomethane is toxic and should be handled with care. The preparation of the zinc-copper couple adds an extra step to the procedure.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides an alternative route to cyclopropanes from α,β-unsaturated esters like diethyl maleate. This reaction utilizes a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a strong base such as sodium hydride.[4][5] The reaction is known to be highly efficient for the formation of three-membered rings.[6]

Experimental Protocol:

A general procedure for the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ester is as follows:

  • Ylide Formation: Trimethylsulfoxonium iodide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). Sodium hydride is then added portion-wise under an inert atmosphere to generate the dimethylsulfoxonium methylide.[4]

  • Reaction: The solution of diethyl maleate is added to the freshly prepared ylide solution at room temperature. The reaction is typically stirred for several hours.

  • Workup and Purification: The reaction is quenched by the addition of water. The product is extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography or distillation.

Cost-Benefit Analysis:

  • Benefits: The Corey-Chaykovsky reaction often provides good to excellent yields. The reagents, while requiring careful handling, are generally less expensive than diiodomethane.

  • Drawbacks: Sodium hydride is a highly flammable and water-reactive solid, necessitating handling under an inert atmosphere. The reaction may produce a mixture of cis and trans isomers, requiring purification to isolate the desired trans product.

Palladium-Catalyzed Diazomethane Cyclopropanation

The palladium-catalyzed reaction of diazomethane with alkenes is a powerful method for cyclopropanation.[1][7] This reaction is typically very efficient and can provide high yields of the cyclopropane product. However, the extreme toxicity and explosive nature of diazomethane are significant safety concerns that limit its widespread use, especially on a large scale.[8]

Experimental Protocol:

Due to the hazards associated with diazomethane, it is often generated in situ from a less hazardous precursor, such as N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®), in the presence of a base.

  • Reaction Setup: A solution of diethyl fumarate and a catalytic amount of palladium(II) acetate are placed in a suitable solvent, such as diethyl ether or dichloromethane.

  • Diazomethane Addition: A freshly prepared solution of diazomethane in diethyl ether is added slowly to the reaction mixture at a low temperature (typically 0 °C). The reaction progress is monitored by the disappearance of the yellow color of diazomethane.

  • Workup and Purification: Once the reaction is complete, any excess diazomethane is carefully quenched with a weak acid (e.g., acetic acid). The reaction mixture is then washed, dried, and concentrated. The product is purified by distillation or chromatography.

Cost-Benefit Analysis:

  • Benefits: This method can provide high yields of the desired product.

  • Drawbacks: The severe safety hazards associated with diazomethane are the most significant drawback.[8] Diazomethane is a potent poison and a powerful explosive. Palladium catalysts are also expensive. The reaction requires specialized equipment and handling procedures. A safer alternative is the use of (trimethylsilyl)diazomethane, though this reagent is also costly.[1]

Reagent Cost Comparison

The following table provides an approximate cost comparison for the key reagents required for each synthetic route, based on currently available market prices. Prices are subject to change and may vary based on supplier and purity.

Reagent Approximate Cost (USD/mol) Synthetic Route
Diethyl Fumarate10 - 20Simmons-Smith, Pd-Catalyzed
Diethyl Maleate5 - 15Corey-Chaykovsky
Diiodomethane150 - 200Simmons-Smith
Zinc Dust< 1Simmons-Smith
Copper(I) Chloride5 - 10Simmons-Smith
Trimethylsulfoxonium Iodide30 - 50Corey-Chaykovsky
Sodium Hydride (60% dispersion in oil)5 - 10Corey-Chaykovsky
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)20 - 30Pd-Catalyzed
Palladium(II) Acetate500 - 800Pd-Catalyzed
(Trimethylsilyl)diazomethane (2.0 M in hexanes)400 - 600Pd-Catalyzed (alternative)

Visualization of Synthetic Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for each synthetic route.

Simmons_Smith_Reaction cluster_activation Zinc Activation cluster_reaction Cyclopropanation cluster_workup Workup & Purification Zinc_Dust Zinc Dust HCl_Wash Wash with HCl Zinc_Dust->HCl_Wash H2O_Wash Wash with H2O HCl_Wash->H2O_Wash EtOH_Wash Wash with EtOH H2O_Wash->EtOH_Wash Ether_Wash Wash with Ether EtOH_Wash->Ether_Wash Activated_Zinc Activated Zinc Ether_Wash->Activated_Zinc Zn_Cu_Couple Zinc-Copper Couple Activated_Zinc->Zn_Cu_Couple CuCl_Solution CuCl in Acetic Acid CuCl_Solution->Zn_Cu_Couple Reaction_Mixture Reaction in Diethyl Ether Zn_Cu_Couple->Reaction_Mixture Diethyl_Fumarate Diethyl Fumarate Diethyl_Fumarate->Reaction_Mixture Diiodomethane Diiodomethane Diiodomethane->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Crude_Product_Mixture Crude Product Mixture Reflux->Crude_Product_Mixture Quench Quench with NH4Cl(aq) Crude_Product_Mixture->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Wash_Dry Wash & Dry Extraction->Wash_Dry Concentration Concentration Wash_Dry->Concentration Distillation Distillation Concentration->Distillation Final_Product Diethyl trans-1,2- cyclopropanedicarboxylate Distillation->Final_Product

Simmons-Smith Reaction Workflow

Corey_Chaykovsky_Reaction cluster_ylide_formation Ylide Formation cluster_reaction Cyclopropanation cluster_workup Workup & Purification Trimethylsulfoxonium_Iodide Trimethylsulfoxonium Iodide Ylide_Solution Dimethylsulfoxonium Methylide in DMSO Trimethylsulfoxonium_Iodide->Ylide_Solution DMSO DMSO DMSO->Ylide_Solution NaH Sodium Hydride NaH->Ylide_Solution Reaction Reaction Ylide_Solution->Reaction Diethyl_Maleate Diethyl Maleate Diethyl_Maleate->Reaction Crude_Product_Mixture Crude Product Mixture Reaction->Crude_Product_Mixture Quench Quench with Water Crude_Product_Mixture->Quench Extraction Extraction Quench->Extraction Wash_Dry Wash & Dry Extraction->Wash_Dry Concentration Concentration Wash_Dry->Concentration Purification Chromatography/ Distillation Concentration->Purification Final_Product Diethyl trans-1,2- cyclopropanedicarboxylate Purification->Final_Product

Corey-Chaykovsky Reaction Workflow

Palladium_Catalyzed_Diazomethane_Cyclopropanation cluster_diazomethane_generation Diazomethane Generation (in situ) cluster_reaction Cyclopropanation cluster_workup Workup & Purification Diazald Diazald® Diazomethane_Solution Diazomethane in Ether Diazald->Diazomethane_Solution Base Base (e.g., KOH) Base->Diazomethane_Solution Reaction_Mixture Reaction in Ether at 0°C Diazomethane_Solution->Reaction_Mixture Slow addition Diethyl_Fumarate Diethyl Fumarate Diethyl_Fumarate->Reaction_Mixture Pd_OAc_2 Pd(OAc)2 (cat.) Pd_OAc_2->Reaction_Mixture Crude_Product_Mixture Crude Product Mixture Reaction_Mixture->Crude_Product_Mixture Quench Quench with Acetic Acid Crude_Product_Mixture->Quench Wash_Dry Wash & Dry Quench->Wash_Dry Concentration Concentration Wash_Dry->Concentration Purification Distillation/ Chromatography Concentration->Purification Final_Product Diethyl trans-1,2- cyclopropanedicarboxylate Purification->Final_Product

Palladium-Catalyzed Diazomethane Cyclopropanation Workflow

Conclusion and Recommendations

The choice of synthetic route to this compound depends on a careful consideration of cost, yield, safety, and available equipment.

  • For laboratories where stereochemical control is the highest priority and cost is a secondary concern, the Simmons-Smith Reaction is an excellent choice due to its high stereospecificity.

  • The Corey-Chaykovsky Reaction offers a good balance between cost and yield, making it a viable option for larger-scale synthesis, provided that appropriate safety measures are in place for handling sodium hydride. The potential for a mixture of stereoisomers should be considered, which may necessitate a more involved purification process.

  • The Palladium-Catalyzed Diazomethane Cyclopropanation can provide high yields but is severely limited by the extreme hazards of diazomethane. This route should only be considered by experienced researchers in laboratories equipped to handle highly toxic and explosive reagents. The high cost of the palladium catalyst is another significant factor.

Ultimately, for most applications, the Corey-Chaykovsky Reaction likely represents the most practical and economical approach, offering a favorable combination of reagent cost, yield, and scalability, with manageable safety protocols. However, if the absolute stereochemical purity of the final product is critical and cannot be compromised by separation of isomers, the Simmons-Smith reaction remains the preferred method.

References

A Comparative Guide to Catalytic Systems for Diethyl trans-1,2-Cyclopropanedicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diethyl trans-1,2-cyclopropanedicarboxylate, a valuable building block in medicinal chemistry and materials science, can be achieved through various catalytic routes. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs. The primary approaches covered include rhodium-catalyzed, copper-catalyzed, and zinc-mediated (Simmons-Smith) cyclopropanation reactions.

Performance Comparison of Catalytic Systems

The choice of catalyst exerts a significant influence on the yield, stereoselectivity, and reaction conditions for the synthesis of this compound. The following table summarizes the quantitative performance of different catalytic systems based on available literature data. The synthesis generally involves the reaction of diethyl maleate or diethyl fumarate with a carbene precursor, typically ethyl diazoacetate for rhodium and copper catalysts, or a dihalomethane for the Simmons-Smith reaction.

Catalytic SystemCatalystSubstrateReagentsYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)Key Features & Limitations
Rhodium-Catalyzed Dirhodium(II) tetraacetate (Rh₂(OAc)₄)Diethyl maleateEthyl diazoacetate (EDA)~99%[1]>95:5[1]N/A (achiral catalyst)High yields and excellent trans-selectivity. Catalyst can be expensive.
Chiral Dirhodium(II) Carboxylates (e.g., Rh₂(S-DOSP)₄)Diethyl maleateAryl/VinyldiazoacetatesGood to Excellent (e.g., 71% for a related system)[2]Highly diastereoselective (>97:3 for a related system)[2]Good to Excellent (e.g., up to 98% for related systems)[2]Enables asymmetric synthesis with high enantiocontrol. Catalyst selection is crucial for optimal results.
Copper-Catalyzed Copper(II) triflate (Cu(OTf)₂)Diethyl maleateEthyl diazoacetate (EDA)~99%[1]~60:40[1]N/A (achiral catalyst)Cost-effective alternative to rhodium, but with lower trans-selectivity.
Chiral Copper(I)-Bis(oxazoline) ComplexesInternal OlefinsDiazomalonatesUp to 95%[3]-90-95%[3]Effective for asymmetric cyclopropanation of various olefins.
Zinc-Mediated Zinc-Copper Couple (Zn-Cu)Diethyl fumarateDiiodomethane (CH₂I₂)Good (e.g., 86% for a related system)[4]Stereospecific (trans starting material gives trans product)[5][6]N/A (achiral reagents)Avoids the use of hazardous diazo compounds. The reaction is stereospecific.
Diethylzinc (Et₂Zn) - Furukawa ModificationDiethyl fumarateDiiodomethane (CH₂I₂)HighStereospecific[5]Can be made enantioselective with chiral ligandsMilder and more reproducible than the classical Simmons-Smith reaction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and can be adapted for specific laboratory conditions.

Rhodium-Catalyzed Cyclopropanation using Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

This protocol is adapted from the cyclopropanation of unsaturated fatty esters, which is analogous to the reaction with diethyl maleate.[1]

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Diethyl maleate

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Syringe pump

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve dirhodium(II) tetraacetate (1 mol%) in anhydrous dichloromethane.

  • Add diethyl maleate (1.0 equivalent) to the stirred solution.

  • Using a syringe pump, slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture over a period of 4-6 hours at room temperature. The slow addition is crucial to minimize the formation of diethyl fumarate and maleate dimers.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-16 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Copper-Catalyzed Cyclopropanation using Copper(II) triflate (Cu(OTf)₂)

This procedure is also based on the cyclopropanation of unsaturated fatty esters and can be applied to diethyl maleate.[1]

Materials:

  • Copper(II) triflate (Cu(OTf)₂)

  • Diethyl maleate

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Syringe pump

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add copper(II) triflate (1 mol%) and anhydrous dichloromethane.

  • Stir the suspension for 15-20 minutes at room temperature.

  • Add diethyl maleate (1.0 equivalent) to the mixture.

  • Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous dichloromethane via a syringe pump over 4-6 hours.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a short pad of silica gel to remove the catalyst, washing with dichloromethane.

  • The filtrate is concentrated in vacuo, and the crude product is purified by flash column chromatography to yield the desired product.

Zinc-Mediated Cyclopropanation (Simmons-Smith Reaction)

This is a general protocol for the Simmons-Smith reaction which is stereospecific.[4][6] To obtain the trans product, diethyl fumarate should be used as the starting material.

Materials:

  • Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Diethyl fumarate

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether or dichloromethane

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Zinc-Copper Couple (if not using diethylzinc): In a flame-dried flask under an inert atmosphere, add zinc dust and a small amount of copper(I) chloride or copper(II) acetate. Heat the mixture gently to activate the zinc. Allow to cool to room temperature.

  • To the activated zinc-copper couple, add anhydrous diethyl ether or dichloromethane.

  • Add diethyl fumarate (1.0 equivalent) to the suspension.

  • Slowly add diiodomethane (1.2 equivalents) to the stirred mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC/GC-MS).

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism for metal-catalyzed cyclopropanation and a typical experimental workflow.

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Catalyst Catalyst Metal_Carbene [M]=CHR Catalyst->Metal_Carbene - N₂ Diazo_Compound R-CHN₂ Diazo_Compound->Metal_Carbene Metal_Carbene->Catalyst Catalyst Regeneration Cyclopropane Diethyl 1,2-Cyclopropanedicarboxylate Metal_Carbene->Cyclopropane Concerted Addition Alkene Diethyl Maleate/ Fumarate Alkene->Cyclopropane

Caption: General mechanism for metal-catalyzed cyclopropanation.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Slow Addition of Carbene Precursor Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC/GC-MS) Reagent_Addition->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography or Distillation Workup->Purification Product Pure Product Purification->Product

Caption: Typical experimental workflow for cyclopropanation.

References

Safety Operating Guide

Proper Disposal of Diethyl trans-1,2-cyclopropanedicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of diethyl trans-1,2-cyclopropanedicarboxylate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.

This compound is a combustible liquid that may cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times when handling this substance.[2]

Key Safety and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Physical StateLiquid[3]
AppearanceLight yellow[3]
Boiling Point70 - 75 °C @ 1 mmHg[3]
Flash Point98 °C / 208.4 °F (closed cup)[2][3]
Specific Gravity1.060 g/mL at 25 °C[2]
Molecular Weight186.21 g/mol [2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is critical for minimizing exposure and ensuring regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical safety goggles or an eye shield, and chemical-resistant gloves.[2]

2. Containment of Spills:

  • In the event of a spill, immediately control the area to prevent further spread.

  • Absorb the spilled liquid using an inert material such as sand, silica gel, vermiculite, or a universal binder.[1][3]

3. Collection and Storage of Waste:

  • Carefully sweep or wipe up the absorbed material.[1][3]

  • Place the contaminated absorbent material into a suitable, clearly labeled, and closed container for chemical waste.[1][3]

  • Do not dispose of this chemical or its containers by emptying them into drains.[3]

4. Waste Classification and Disposal:

  • This compound waste must be treated as hazardous waste.

  • It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

5. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves) start->ppe spill Spill Occurs? ppe->spill absorb Absorb with Inert Material (Sand, Silica Gel) spill->absorb Yes no_spill Directly Place Waste into a Labeled, Closed Container spill->no_spill No collect Collect Absorbed Material into a Labeled, Closed Container absorb->collect store Store Container in a Designated Hazardous Waste Area collect->store no_spill->store contact_ehs Consult Local, Regional, and National Waste Regulations and Contact EHS store->contact_ehs dispose Dispose of Waste According to Institutional and Regulatory Procedures contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling Diethyl trans-1,2-cyclopropanedicarboxylate, including detailed personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as respiratory irritation.[1][2] The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]To protect against splashes that can cause serious eye irritation.[1][2]
Skin Protection - Gloves: Chemical-resistant gloves. While specific breakthrough time data for this compound is not readily available, Butyl rubber gloves are generally recommended for esters. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[3][4] It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations. - Lab Coat: A standard laboratory coat, fully buttoned.[3] - Apron: A PVC or other chemical-resistant apron should be worn over the lab coat when handling larger quantities.[2]To prevent skin irritation from direct contact.[1][2]
Respiratory Protection Not typically required when handled in a well-ventilated area or a chemical fume hood.[3] For spills or in poorly ventilated areas, a NIOSH-approved respirator with organic vapor cartridges is recommended.To prevent respiratory tract irritation from vapors or mists.[1][2]

Standard Operating Procedure for Laboratory Use

Following a standardized procedure is critical for the safe handling of this compound in a laboratory setting.

Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.[5]

  • Verify that a chemical spill kit is available and personnel are trained in its use.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Don all required personal protective equipment as outlined in the table above.

Handling:

  • Avoid direct contact with the chemical.[3]

  • Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly closed when not in use.[3]

  • Avoid breathing in vapors or mists.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[3]

  • Keep containers securely sealed.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[3]

  • Do not empty into drains.[3]

  • Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[3]

  • Contaminated PPE should also be disposed of as hazardous waste.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Verify fume hood is operational prep2 Gather all necessary materials prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Perform work within the fume hood prep3->handle1 handle2 Keep container closed when not in use handle1->handle2 handle3 Avoid generation of mists or vapors handle2->handle3 clean1 Wipe down work surfaces handle3->clean1 clean2 Dispose of waste in designated hazardous waste container clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Standard Operating Procedure for Chemical Handling.

Emergency Procedure for Chemical Spills

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Immediate Actions:

  • Alert personnel in the immediate area and evacuate if necessary.[1][6]

  • If the spill is large or you are unsure how to handle it, call for emergency assistance.

  • Remove any contaminated clothing immediately and flush the affected skin area with water for at least 15 minutes.[6]

  • If eye contact occurs, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]

Spill Cleanup:

  • For small spills, wear appropriate PPE, including respiratory protection if vapors are present.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[1][3]

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][7]

  • Clean the spill area with soap and water.

  • Dispose of all cleanup materials as hazardous waste.[7]

G cluster_assess Assess the Situation cluster_contain Contain and Clean cluster_decon Decontaminate and Dispose spill Chemical Spill Occurs assess1 Alert others in the area spill->assess1 assess2 Identify the spilled chemical assess1->assess2 assess3 Determine the size of the spill assess2->assess3 contain1 Don appropriate PPE assess3->contain1 contain2 Contain the spill with absorbent material contain1->contain2 contain3 Collect absorbed material into a hazardous waste container contain2->contain3 decon1 Clean the spill area contain3->decon1 decon2 Properly label and seal waste container decon1->decon2 decon3 Dispose of all contaminated materials as hazardous waste decon2->decon3

Emergency Procedure for a Chemical Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.